Technical Documentation Center

N-Fmoc-3-iodo-L-alanine methyl ester Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-Fmoc-3-iodo-L-alanine methyl ester
  • CAS: 156017-42-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to N-Fmoc-3-iodo-L-alanine methyl ester (CAS Number 156017-42-4)

For Researchers, Scientists, and Drug Development Professionals Introduction N-Fmoc-3-iodo-L-alanine methyl ester is a pivotal synthetic building block in modern peptide chemistry and drug discovery. This molecule incorp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Fmoc-3-iodo-L-alanine methyl ester is a pivotal synthetic building block in modern peptide chemistry and drug discovery. This molecule incorporates three key features: the L-alanine backbone, which maintains biological relevance; a base-labile fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group, rendering it ideal for solid-phase peptide synthesis (SPPS); and a reactive iodine atom at the β-position, which serves as a versatile handle for a variety of chemical modifications. The methyl ester protection of the C-terminus provides further stability and options for downstream derivatization. This guide provides a comprehensive overview of its synthesis, characterization, and strategic applications, with a focus on the underlying chemical principles that inform its use in the laboratory.

Core Properties and Specifications

This derivative of L-alanine is a white to off-white crystalline solid, typically with a purity of 98% or higher.[1][2] It is soluble in common organic solvents used in peptide synthesis, such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP).

PropertyValueSource(s)
CAS Number 156017-42-4[3]
Molecular Formula C₁₉H₁₈INO₄[2][4]
Molecular Weight 451.26 g/mol [4][5]
Appearance White to off-white solid
Purity ≥98%[1]
Predicted Boiling Point 561.1 ± 45.0 °C[4][5]
Predicted Density 1.572 ± 0.06 g/cm³[3]
Storage Conditions 2-8°C, protect from light[2]

Synthesis of N-Fmoc-3-iodo-L-alanine methyl ester

The synthesis of N-Fmoc-3-iodo-L-alanine methyl ester is typically achieved through a two-step process starting from the readily available N-Fmoc-L-serine. The core strategy involves the conversion of the hydroxyl group of serine into a good leaving group, followed by nucleophilic substitution with iodide.

cluster_0 Synthesis Pathway N-Fmoc-L-serine N-Fmoc-L-serine N-Fmoc-L-serine_methyl_ester N-Fmoc-L-serine_methyl_ester N-Fmoc-L-serine->N-Fmoc-L-serine_methyl_ester Esterification (SOCl₂, MeOH) N-Fmoc-O-tosyl-L-serine_methyl_ester N-Fmoc-O-tosyl-L-serine_methyl_ester N-Fmoc-L-serine_methyl_ester->N-Fmoc-O-tosyl-L-serine_methyl_ester Tosylation (TsCl, Pyridine) N-Fmoc-3-iodo-L-alanine_methyl_ester N-Fmoc-3-iodo-L-alanine_methyl_ester N-Fmoc-O-tosyl-L-serine_methyl_ester->N-Fmoc-3-iodo-L-alanine_methyl_ester Iodination (NaI, Acetone)

Caption: Synthetic workflow for N-Fmoc-3-iodo-L-alanine methyl ester.

Detailed Experimental Protocol:

This protocol is adapted from established procedures for the synthesis of similar β-halogenated amino acids.[6]

Step 1: Esterification of N-Fmoc-L-serine

  • Suspend N-Fmoc-L-serine (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred suspension.

  • Remove the ice bath and allow the reaction mixture to stir at room temperature overnight.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure to yield N-Fmoc-L-serine methyl ester, which can be used in the next step without further purification.

Step 2: Tosylation of N-Fmoc-L-serine methyl ester

  • Dissolve the N-Fmoc-L-serine methyl ester from the previous step in anhydrous pyridine.

  • Cool the solution to 0°C in an ice bath.

  • Add p-toluenesulfonyl chloride (TsCl) (1.5 equivalents) portion-wise while maintaining the temperature at 0°C.

  • Stir the reaction mixture at 0°C for 4-6 hours, then allow it to warm to room temperature and stir overnight.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer sequentially with cold 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude N-Fmoc-O-tosyl-L-serine methyl ester.

Step 3: Iodination to yield N-Fmoc-3-iodo-L-alanine methyl ester

  • Dissolve the crude N-Fmoc-O-tosyl-L-serine methyl ester in acetone.

  • Add sodium iodide (NaI) (3 equivalents) and stir the mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 12-24 hours.

  • After cooling to room temperature, filter the mixture to remove the sodium tosylate precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to obtain N-Fmoc-3-iodo-L-alanine methyl ester as a white solid.

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized compound.

Analytical TechniqueExpected Observations
¹H-NMR (400 MHz, CDCl₃)δ (ppm): 7.78 (d, 2H), 7.62 (d, 2H), 7.45-7.30 (m, 4H), 5.72-5.63 (m, 1H), 4.62-4.56 (m, 1H), 4.48-4.35 (m, 2H), 4.30-4.20 (m, 1H), 3.84 (s, 3H), 3.66-3.55 (m, 2H).[7]
¹³C-NMR (100 MHz, CDCl₃)Expected peaks around δ 170 (ester C=O), 156 (carbamate C=O), 143, 141 (fluorenyl quaternary C), 127, 125, 120 (fluorenyl aromatic C), 67 (Fmoc CH₂), 53 (α-C), 52 (OCH₃), 47 (Fmoc CH), and a key signal for the β-carbon bearing the iodine (CH₂I) at approximately δ 10-15.
Mass Spectrometry (ESI-MS) Expected [M+H]⁺ at m/z 452.0, [M+Na]⁺ at m/z 474.0.
FT-IR (ATR, cm⁻¹)Characteristic peaks expected around 3300 (N-H stretch), 3050 (aromatic C-H stretch), 2950 (aliphatic C-H stretch), 1745 (ester C=O stretch), 1715 (carbamate C=O stretch), 1520 (N-H bend, Amide II), and 1250 (C-O stretch).[8]

Applications in Research and Development

The unique trifunctional nature of N-Fmoc-3-iodo-L-alanine methyl ester makes it a valuable tool in several areas of chemical biology and drug discovery.

Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a building block for the incorporation of a non-natural, functionalized amino acid into peptides via Fmoc-based SPPS. The Fmoc group allows for its seamless integration into standard automated or manual synthesis protocols.

cluster_1 Fmoc-SPPS Cycle Resin-Peptide-NH-Fmoc Resin-Peptide-NH-Fmoc Resin-Peptide-NH2 Resin-Peptide-NH2 Resin-Peptide-NH-Fmoc->Resin-Peptide-NH2 Fmoc Deprotection (20% Piperidine/DMF) Coupling Coupling Resin-Peptide-NH2->Coupling Free Amine Resin-Peptide-Ala(I)-Fmoc Resin-Peptide-Ala(I)-Fmoc Coupling->Resin-Peptide-Ala(I)-Fmoc Peptide Bond Formation Fmoc-I-Ala-OMe Fmoc-I-Ala-OMe Activation Activation Fmoc-I-Ala-OMe->Activation Coupling Reagent (e.g., HBTU/DIPEA) Activation->Coupling

Caption: Incorporation of N-Fmoc-3-iodo-L-alanine methyl ester in SPPS.

Protocol for Coupling in SPPS:

Due to the potential steric hindrance of the iodo-substituent, optimized coupling conditions are recommended.

  • Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF for 15-30 minutes to remove the N-terminal Fmoc group.[9] Wash the resin thoroughly with DMF.

  • Activation: In a separate vessel, pre-activate N-Fmoc-3-iodo-L-alanine methyl ester (3-5 equivalents relative to resin loading) with a coupling reagent such as HBTU (0.95 equivalents relative to the amino acid) and a base like N,N-diisopropylethylamine (DIPEA) (2 equivalents relative to the amino acid) in DMF for 2-5 minutes.[10]

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel for 1-2 hours at room temperature. For this sterically demanding amino acid, a longer coupling time or a double coupling may be necessary.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a successful coupling.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Post-Synthetic Modification via Cross-Coupling Reactions

The carbon-iodine bond is a key functional handle for post-synthetic modification of peptides. It readily participates in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, allowing for the introduction of a wide range of functionalities.[11]

cluster_2 Post-Synthetic Modifications Peptide-Ala(I) Peptide-CH₂I Suzuki_Coupling Suzuki_Coupling Peptide-Ala(I)->Suzuki_Coupling Suzuki Coupling (Ar-B(OH)₂, Pd catalyst, Base) Sonogashira_Coupling Sonogashira_Coupling Peptide-Ala(I)->Sonogashira_Coupling Sonogashira Coupling (R-C≡CH, Pd/Cu catalyst, Base) Peptide-Ala(Ar) Peptide-Ala(Ar) Suzuki_Coupling->Peptide-Ala(Ar) Peptide-CH₂-Ar Peptide-Ala(Alkynyl) Peptide-Ala(Alkynyl) Sonogashira_Coupling->Peptide-Ala(Alkynyl) Peptide-CH₂-C≡C-R

Caption: Palladium-catalyzed cross-coupling reactions of the iodo-alanine residue.

  • Suzuki Coupling: Reaction with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst and a base allows for the introduction of aromatic moieties, which is valuable for structure-activity relationship (SAR) studies and the development of constrained peptides.[12][13]

  • Sonogashira Coupling: Coupling with a terminal alkyne using a palladium/copper co-catalyst system introduces an alkyne functionality.[4][14] This alkyne can then be further modified, for example, via click chemistry, for bioconjugation or labeling with fluorophores or affinity tags.

Saponification of the Methyl Ester

For applications where a C-terminal carboxylic acid is required, the methyl ester can be hydrolyzed. This is typically done after the peptide synthesis and modification are complete.

Protocol for Methyl Ester Hydrolysis:

Care must be taken to avoid racemization and side reactions.

  • Dissolve the protected peptide methyl ester in a mixture of THF and water.

  • Add lithium hydroxide (LiOH) (2-3 equivalents) and stir the mixture at room temperature.

  • Monitor the reaction by TLC or HPLC.

  • Upon completion, carefully acidify the reaction mixture to pH ~5-6 with a dilute acid such as 1M HCl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Safety and Handling

N-Fmoc-3-iodo-L-alanine methyl ester should be handled in a well-ventilated fume hood.[15] It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.[15] Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.[15] Store the compound in a tightly sealed container in a cool, dry place, protected from light.[2]

Conclusion

N-Fmoc-3-iodo-L-alanine methyl ester is a highly versatile and valuable reagent for peptide chemists and drug discovery scientists. Its unique combination of an Fmoc-protected amine for SPPS, a methyl-protected carboxyl group, and a reactive iodinated side chain provides a powerful platform for the synthesis of complex and functionally diverse peptides. A thorough understanding of its synthesis, characterization, and reaction chemistry, as outlined in this guide, is essential for its effective and strategic implementation in research and development.

References

  • Fmoc solid-phase peptide synthesis: Mechanism and protocol. (n.d.).
  • Jackson, R. F. W., & Perez-Gonzalez, M. (2005). SYNTHESIS OF N-(tert-BUTOXYCARBONYL)-β-IODOALANINE METHYL ESTER: A USEFUL BUILDING BLOCK IN THE SYNTHESIS OF NONNATURAL α-AMINO ACIDS VIA PALLADIUM CATALYZED CROSS COUPLING REACTIONS. Organic Syntheses, 81, 77.
  • N-Fmoc-3-iodo-L-alanine methyl ester | 156017-42-4. (n.d.). Sigma-Aldrich.
  • Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(12), 4973–4978.
  • Binette, R., Desgagné, M., Theaud, C., & Boudreault, P.-L. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules, 27(9), 2788.
  • Preservation of the N"-Fmoc protecting group under alkaline conditions. (n.d.).
  • Fmoc-3-iodo-L-Alanine methyl ester. (n.d.). SRIRAMCHEM.
  • N-Fmoc-3-iodo-L-alanine methyl ester | 156017-42-4. (n.d.). Sigma-Aldrich.
  • Standard Protocol for PyBOP Coupling in Fmoc Solid-Phase Peptide Synthesis. (n.d.). Benchchem.
  • Cross-coupling reaction. (2024, March 23). In Wikipedia.
  • N-Fmoc-3-iodo-L-alanine methyl ester 156017-42-4. (n.d.). Zhengzhou Lingzhiyue Technology Co., Ltd.
  • (R)-methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)
  • Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. (2022). ACS Omega, 7(14), 11895–11902.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor
  • The most identified peaks of the FTIR spectra (cm-1) used as a... (n.d.).
  • 156017-42-4 | Fmoc-β-Iodo-Ala-OMe | Chiral Building Blocks. (n.d.). Ambeed.com.
  • N-Fmoc-3-iodo-L-alanine methyl ester | 156017-42-4. (n.d.). Sigma-Aldrich.
  • N-Fmoc-3-iodo-L-alanine methyl ester | CAS#:156017-42-4. (n.d.). Chemsrc.
  • Sonogashira coupling. (2024, March 18). In Wikipedia.
  • Qiao, J. X., et al. (2016). Synthesis of Fmoc-Protected Arylphenylalanines (Bip Derivatives) via Nonaqueous Suzuki-Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 81(19), 9499–9506.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • Synthesis of Fmoc-Protected Arylphenylalanines (Bip Derivatives) via Non-aqueous Suzuki-Miyaura Cross-Coupling Reactions. (n.d.).
  • 156017-42-4 | Fmoc-β-Iodo-Ala-OMe | Chiral Building Blocks. (n.d.). Ambeed.com.
  • Use of the Sonogashira coupling reaction for the "two-step" labeling of phenylalanine peptide side chains with organometallic compounds. (2006).
  • FMOC-Ala-OH(35661-39-3) 13C NMR spectrum. (n.d.). ChemicalBook.
  • N-Fmoc-3-iodo-L-alanine methyl ester - Safety Data Sheet. (2026, March 21). ChemicalBook.
  • 1H and 13C NMR spectra for compounds 3a-s and 4a-s. (n.d.).
  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2022). Molecules, 27(4), 1234.
  • Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. (2019). Beilstein Journal of Organic Chemistry, 15, 2855–2863.
  • How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology, 4(1), 97-118.
  • Much Improved Conditions for the Negishi Cross-Coupling of Iodoalanine Derived Zinc Reagents with Aryl Halides. (2009). The Journal of Organic Chemistry, 74(24), 9531–9534.
  • FTIRによるタンパク質二次構造解析. (n.d.).
  • 混合と純物質:FTIRによるアミノ酸サンプル異性体評価. (n.d.). Thermo Fisher Scientific.

Sources

Exploratory

Solubility Characteristics of N-Fmoc-3-iodo-L-alanine methyl ester in Organic Solvents: A Practical Guide

An In-depth Technical Guide for Researchers and Drug Development Professionals Abstract N-Fmoc-3-iodo-L-alanine methyl ester is a pivotal building block in modern medicinal chemistry and solid-phase peptide synthesis (SP...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

N-Fmoc-3-iodo-L-alanine methyl ester is a pivotal building block in modern medicinal chemistry and solid-phase peptide synthesis (SPPS). Its unique trifunctional nature—comprising a base-labile Fmoc protecting group, a C-terminal methyl ester, and a versatile iodinated side chain—enables the synthesis of complex, non-canonical peptides for drug discovery and chemical biology.[1] The success of its application, particularly in automated synthesis workflows, is critically dependent on its solubility in various organic solvents. This guide provides a comprehensive overview of the solubility properties of N-Fmoc-3-iodo-L-alanine methyl ester, synthesizes known qualitative data, and presents a robust experimental protocol for its quantitative determination. The insights herein are designed to empower researchers to optimize reaction conditions, prevent synthesis failures, and fully leverage the potential of this valuable synthetic intermediate.

Introduction: The Strategic Importance of N-Fmoc-3-iodo-L-alanine methyl ester

The incorporation of non-canonical amino acids into peptides is a cornerstone of modern drug design, offering a powerful strategy to enhance proteolytic stability, modulate conformation, and introduce novel functionalities. N-Fmoc-3-iodo-L-alanine methyl ester (CAS 156017-42-4) has emerged as a particularly valuable reagent in this context.[1][2] The iodine atom on its side chain serves as a versatile synthetic handle for post-synthetic modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the site-specific introduction of diverse chemical moieties.[1][3]

However, the practical utility of any building block in SPPS is fundamentally governed by its physicochemical properties, chief among them being solubility. Inadequate solubility can lead to poor reaction kinetics, incomplete couplings, and clogged fluidics in automated synthesizers, ultimately compromising the purity and yield of the target peptide. This guide addresses this critical parameter, providing both theoretical grounding and practical methodologies for handling this key reagent.

Physicochemical Properties & Their Influence on Solubility

To understand the solubility profile of N-Fmoc-3-iodo-L-alanine methyl ester, we must first consider its molecular architecture.

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number 156017-42-4[4]
Molecular Formula C₁₉H₁₈INO₄[5]
Molecular Weight ~451.26 g/mol [5][6]
Appearance White to off-white crystalline solid[1]
Predicted Density 1.572 ± 0.06 g/cm³[5]
Predicted Boiling Point 561.1 ± 45.0 °C[5]

The solubility behavior is a direct consequence of its constituent functional groups, as illustrated below.

cluster_molecule Solubility-Influencing Regions of N-Fmoc-3-iodo-L-alanine methyl ester A Fmoc Group (9-Fluorenylmethyloxycarbonyl) B Amide Linkage A->B Large, Nonpolar, Aromatic System (Favors Aprotic/Nonpolar Solvents) C Iodo-Alanine Side Chain B->C Polar, H-bond Acceptor (Favors Polar Solvents) D Methyl Ester B->D Polar, H-bond Acceptor

Caption: Key molecular regions governing solubility.

  • The Fmoc Group: This large, aromatic, and nonpolar moiety dominates the molecule's character, conferring high solubility in solvents capable of solvating aromatic systems.

  • The Amide and Ester Groups: These polar functionalities can act as hydrogen bond acceptors, contributing to solubility in polar solvents.

  • The Iodinated Side Chain: The C-I bond introduces moderate polarity and contributes to the overall molecular weight.

The molecule thus presents a dualistic nature: a large nonpolar region appended to a more polar core. This structure dictates that the most effective solvents will be those that can successfully solvate both domains. Aprotic polar solvents are therefore ideal candidates.

Reported Qualitative Solubility Data

Vendor-supplied information and technical datasheets provide a foundational understanding of suitable solvents for this compound. While quantitative data is not widely published, a consistent qualitative consensus exists.[1]

Table 2: Summary of Reported Qualitative Solubility

SolventTypeSolubilityApplication ContextSource
N,N-Dimethylformamide (DMF) Polar AproticSolubleStandard for SPPS[1]
Dimethyl Sulfoxide (DMSO) Polar AproticSolubleStock solutions, difficult couplings[1]
N-Methyl-2-pyrrolidone (NMP) Polar AproticSolubleAlternative to DMF in SPPS[1]

Expert Interpretation:

The reported solubility in DMF, DMSO, and NMP is consistent with the molecule's structure.[1] These solvents are highly polar yet aprotic, possessing large dipole moments that can effectively solvate the polar amide and ester groups. Furthermore, their organic nature allows them to interact favorably with the large, nonpolar Fmoc group. This combination makes them excellent choices for dissolving Fmoc-protected amino acids for use in SPPS, where concentrations of 0.2 M to 0.5 M are typically required.[7][8] While "soluble" is a useful starting point, determining the quantitative limits is essential for process optimization and developing highly concentrated stock solutions.

Experimental Protocol: Quantitative Solubility Determination

To move beyond qualitative descriptions, a systematic experimental approach is necessary. The following protocol describes a robust, self-validating method for determining the saturation solubility of N-Fmoc-3-iodo-L-alanine methyl ester using the isothermal equilibrium method coupled with High-Performance Liquid Chromatography (HPLC) analysis. This method is a standard approach for characterizing pharmaceutical compounds in various solvents.[9]

Experimental Workflow

Caption: Workflow for quantitative solubility determination.

Step-by-Step Methodology

Objective: To determine the saturation concentration (mg/mL or mol/L) of N-Fmoc-3-iodo-L-alanine methyl ester in a selection of organic solvents at a controlled temperature (e.g., 25 °C).

Materials:

  • N-Fmoc-3-iodo-L-alanine methyl ester (≥98% purity)[1]

  • HPLC-grade solvents (e.g., DMF, DMSO, NMP, Dichloromethane, Ethyl Acetate, Acetonitrile)

  • 2 mL glass vials with screw caps

  • Thermostatically controlled shaker/incubator

  • Analytical balance (± 0.01 mg)

  • Centrifuge capable of holding 2 mL vials

  • 0.22 µm PTFE syringe filters

  • Calibrated pipettes

  • HPLC system with a UV detector and a C18 column

Protocol:

  • Preparation of Vials:

    • To each of three vials per solvent, add an excess amount of N-Fmoc-3-iodo-L-alanine methyl ester (e.g., 50-100 mg). The key is to ensure undissolved solid remains at equilibrium.

    • Causality: Using an excess of solid ensures that the resulting solution is saturated. Running triplicates for each solvent provides statistical confidence in the final measurement.

  • Solvent Addition and Equilibration:

    • Accurately add 1.0 mL of the desired organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a shaker incubator set to a constant temperature (e.g., 25 °C) and agitate for 24-48 hours.

    • Causality: A prolonged equilibration period is crucial to ensure the system reaches thermodynamic equilibrium. Insufficient time can lead to an underestimation of solubility. Constant temperature is critical as solubility is temperature-dependent.

  • Phase Separation:

    • After equilibration, remove the vials and let them stand for 1 hour in a temperature-controlled block to allow coarse particles to settle.

    • Centrifuge the vials at high speed (e.g., 10,000 x g) for 10 minutes to pellet the remaining undissolved solid.

    • Causality: Centrifugation is a critical step to separate the saturated supernatant from the excess solid without altering the temperature. Any suspended particulate matter would artificially inflate the measured concentration.

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot (e.g., 100 µL) of the clear supernatant. For highly viscous solvents like DMSO, use a positive displacement pipette.

    • To further ensure no solids are transferred, pass the aliquot through a 0.22 µm PTFE syringe filter into a clean, pre-weighed vial.

    • Immediately dilute the filtered sample with a suitable mobile phase (e.g., acetonitrile/water) to a concentration that falls within the linear range of the HPLC calibration curve. A large dilution factor (e.g., 1:100 or 1:1000) is expected.

    • Causality: Filtering removes any remaining micro-particulates. Immediate and accurate dilution is essential to prevent the compound from crashing out of the saturated solution and to enable accurate quantification by HPLC.

  • HPLC Analysis and Quantification:

    • Prepare a series of calibration standards of known concentrations from a stock solution of N-Fmoc-3-iodo-L-alanine methyl ester.

    • Analyze the calibration standards and the diluted samples by reverse-phase HPLC with UV detection (the Fmoc group has a strong chromophore, ~265 nm).

    • Generate a standard curve by plotting peak area against concentration.

    • Determine the concentration of the diluted sample from the standard curve.

    • Calculate the original concentration in the saturated solution by applying the dilution factor.

    Solubility (mg/mL) = [Concentration from HPLC (mg/mL)] x [Dilution Factor]

Factors Influencing Experimental Results & Best Practices

  • Compound Purity: The presence of impurities can either increase or decrease apparent solubility. Always use a high-purity, well-characterized starting material.[1]

  • Solvent Grade and Water Content: Use HPLC-grade or anhydrous solvents where appropriate. Trace amounts of water can significantly alter the solubility of solutes in organic media.

  • Temperature Control: Solubility is highly sensitive to temperature. Maintain strict temperature control (± 0.5 °C) throughout the equilibration and separation steps.

  • Solid-State Form (Polymorphism): The compound may exist in different crystalline forms (polymorphs) or as an amorphous solid, each having a unique solubility. Ensure the same batch and form are used for all experiments to maintain consistency.

Conclusion

N-Fmoc-3-iodo-L-alanine methyl ester is an indispensable tool for advanced peptide synthesis and drug development. While qualitatively understood to be soluble in common aprotic polar solvents like DMF, DMSO, and NMP, this guide provides the theoretical context and a robust experimental framework for its quantitative assessment.[1] By understanding the interplay between the molecule's structural features and solvent properties, and by employing rigorous experimental techniques, researchers can confidently optimize their synthetic protocols. This ensures efficient and reliable incorporation of this versatile building block, paving the way for the discovery of novel peptide-based therapeutics.

References

  • Zhengzhou Lingzhiyue Technology Co., Ltd. N-Fmoc-3-iodo-L-alanine methyl ester 156017-42-4 product page. [Link][5]

  • Organic Syntheses. SYNTHESIS OF N-(tert-BUTOXYCARBONYL)-β-IODOALANINE METHYL ESTER. [Link]

  • ACS Publications. Elucidation of the Mutual Solubility of Amino Acids for the Rational Control of Phase-Separating Sequences. [Link]

  • PMC, National Center for Biotechnology Information. Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. Direct synthesis of Fmoc-protected amino acids using organozinc chemistry: application to polymethoxylated phenylalanines and 4-oxoamino acids. [Link][3]

  • PMC, National Center for Biotechnology Information. Synthesis of Fmoc-Triazine Amino Acids and Its Application in the Synthesis of Short Antibacterial Peptidomimetics. [Link]

  • ResearchGate. Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. [Link][8]

  • Google Patents. Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain.
  • Chemsrc. N-Fmoc-3-iodo-L-alanine methyl ester CAS#: 156017-42-4. [Link]

  • Physical Chemistry Research. Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. [Link][9]

Sources

Foundational

Stability and Storage Dynamics of N-Fmoc-3-iodo-L-alanine Methyl Ester: A Comprehensive Technical Guide

Executive Summary N-Fmoc-3-iodo-L-alanine methyl ester (CAS: 156017-42-4) is a highly versatile, electrophilic building block utilized extensively in solid-phase peptide synthesis (SPPS), palladium-catalyzed cross-coupli...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-Fmoc-3-iodo-L-alanine methyl ester (CAS: 156017-42-4) is a highly versatile, electrophilic building block utilized extensively in solid-phase peptide synthesis (SPPS), palladium-catalyzed cross-coupling reactions, and the generation of unnatural amino acids[1]. However, the very features that make it synthetically valuable—an excellent iodide leaving group and an activated α -proton—render it highly susceptible to degradation.

This whitepaper provides an in-depth analysis of the thermodynamic and kinetic vulnerabilities of this compound. By understanding the causality behind its degradation pathways, researchers can implement self-validating storage and handling protocols to preserve molecular integrity and ensure reproducible downstream experimental outcomes.

Mechanistic Drivers of Degradation

To design effective storage protocols, one must first understand the specific chemical vulnerabilities of the molecule. The degradation of N-Fmoc-3-iodo-L-alanine methyl ester is primarily driven by three distinct mechanisms: photolytic homolysis, base-mediated β -elimination, and hydrolytic cleavage.

Photolytic C-I Bond Homolysis

The carbon-iodine (C(sp³)-I) bond is inherently weak, with a bond dissociation energy of approximately 234 kJ/mol. Exposure to ultraviolet (UV) or even ambient visible light provides sufficient energy to induce homolytic cleavage. This generates a highly reactive alkyl radical and an iodine radical. The iodine radicals rapidly dimerize to form molecular iodine ( I2​ ), which manifests as a characteristic yellow-to-brown discoloration of the normally white crystalline powder.

Photolysis A Fmoc-Ala(I)-OMe (Intact) B Fmoc-Ala(•)-OMe (Alkyl Radical) A->B hν (Light) C Iodine Radical (I•) A->C hν (Light) D Molecular Iodine (I2) (Brown Discoloration) C->D Dimerization

Fig 1. Photolytic homolysis of the C-I bond generating molecular iodine and alkyl radicals.

Base-Mediated β -Elimination

The most critical instability factor for β -iodo amino acids is their propensity to undergo dehydrohalogenation[2]. The α -proton is flanked by two electron-withdrawing groups (the Fmoc-protected amine and the methyl ester), which significantly lowers its pKa. Even trace amounts of base, or prolonged exposure to non-ideal pH environments, will trigger an E2 elimination. Because iodide is an exceptional leaving group, this reaction proceeds rapidly to form N-Fmoc-dehydroalanine methyl ester , irreversibly destroying the electrophilic handle[3].

BetaElimination A Fmoc-Ala(I)-OMe (Intact) C E2 Transition State A->C B Base (B:) B->C Deprotonates α-H D Fmoc-Dehydroalanine-OMe (Degradation Product) C->D Loss of I- E Iodide (I-) + BH+ C->E

Fig 2. Base-mediated E2 elimination pathway leading to dehydroalanine formation.

Quantitative Stability Profiles

To operationalize storage conditions, we must quantify the degradation kinetics. The table below summarizes the stability parameters and half-lives of β -iodoalanine derivatives under various environmental stressors, demonstrating the absolute necessity of cold, dark, and neutral/acidic environments[2][4].

Environmental StressorConditionObserved EffectEstimated Half-Life ( t1/2​ )
Temperature 25°C (Room Temp)Slow thermal C-I cleavage; trace elimination~3 - 4 weeks
Temperature 4°C (Refrigerated)Kinetic stabilization of C-I bond> 12 months
Light Exposure Ambient Laboratory LightRapid homolysis; visible I2​ formation< 48 hours
pH / Basicity pH 7.4 (Phosphate Buffer) β -elimination to dehydroalanine~20 hours
pH / Basicity pH 8.1 (Tris Buffer)Accelerated β -elimination< 4 hours
Moisture High Humidity (>60% RH)Slow ester hydrolysis~3 months

Self-Validating Storage Protocol

Standard "store at 4°C" instructions are insufficient for highly sensitive building blocks, as they do not account for condensation during retrieval or subtle seal failures. The following protocol establishes a self-validating system where the physical state of the storage microenvironment continuously proves its own integrity.

Step-by-Step Storage Methodology
  • Primary Containment: Transfer the N-Fmoc-3-iodo-L-alanine methyl ester solid into an actinic (amber) glass vial to completely block UV and high-energy visible light transmission.

  • Atmospheric Displacement: Gently purge the headspace of the vial with dry Argon (preferred over Nitrogen due to its higher density, which allows it to blanket the solid). Cap tightly with a PTFE-lined septum cap.

  • Secondary Containment & Validation Matrix: Wrap the vial interface with Parafilm. Place the vial inside a moisture-impermeable Mylar pouch.

  • Integration of the Validation Sensor: Add a 1-gram indicating silica gel packet and a Cobalt-free Humidity Indicator Card (HIC) into the pouch. Vacuum seal the pouch.

  • Cold Storage: Store the sealed pouch at 4°C for working stocks, or -20°C for long-term storage (>3 months).

Causality & Validation: When retrieving the compound, the researcher must first inspect the HIC before opening the vial. If the card reads <10% humidity (blue), the seal is intact, and moisture-induced hydrolysis/elimination is thermodynamically improbable. If the card has turned pink (>30% humidity), the system has failed, condensation has likely occurred, and the batch must be routed to Quality Control (Section 5) before use.

Quality Control & Validation Workflows

Before committing this expensive building block to a multi-step synthesis, its purity must be verified. The primary goal of this QC workflow is to detect the two most common degradation products: molecular iodine and N-Fmoc-dehydroalanine methyl ester.

Step-by-Step Analytical Protocol

Phase 1: Visual and Physical Inspection

  • Observe the powder against a stark white background. Pure N-Fmoc-3-iodo-L-alanine methyl ester is a white to off-white powder.

  • Any yellow, tan, or brown tint indicates the presence of free iodine ( I2​ ) resulting from photolytic degradation. If discoloration is observed, the batch should be recrystallized or discarded.

Phase 2: HPLC-UV/MS System Suitability and Analysis Causality: Dehydroalanine derivatives exhibit strong UV absorbance due to the conjugated α,β -unsaturated carbonyl system, making UV detection at 254 nm highly sensitive for this specific impurity.

  • System Suitability Test (SST): Prepare a reference standard containing 98% intact compound and 2% spiked N-Fmoc-dehydroalanine methyl ester. Run this standard to ensure baseline resolution between the two peaks. This validates that the column and mobile phase can actively differentiate the degradation product.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of anhydrous acetonitrile. Crucial: Do not use aqueous buffers for sample prep, as the compound may degrade in the vial while waiting in the autosampler queue.

  • Chromatography: Inject 5 µL onto a C18 reverse-phase column. Use a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B). The acidic mobile phase suppresses β -elimination during the run.

  • Mass Spectrometry Confirmation: Monitor for the intact mass ( [M+H]+=452.0 ) and the dehydroalanine degradation product ( [M+H]+=324.1 , representing a loss of HI, exactly 127.9 Da).

  • Acceptance Criteria: The batch is cleared for synthesis only if the dehydroalanine peak constitutes <1.5% of the total Area Under the Curve (AUC).

References

  • Zhang, C., et al. (2025). Direct Editing of Cysteine to Electrophilic Alkyl Halides in Peptides. Journal of the American Chemical Society. Retrieved from [Link]

  • Jackson, R., et al. (2005). Synthesis of N-(tert-butoxycarbonyl)-beta-iodoalanine methyl ester: a useful building block in the synthesis of nonnatural alpha-amino acids. Organic Syntheses, 81, 77. Retrieved from [Link]

Sources

Exploratory

Engineering Peptide Diversity: A Technical Guide to Fmoc Protection Strategies for Unnatural Amino Acids

Introduction: The Strategic Role of Unnatural Amino Acids Unnatural amino acids (UAAs) expand the chemical vocabulary available to medicinal chemists beyond the canonical proteinogenic residues, enabling controlled modif...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Role of Unnatural Amino Acids

Unnatural amino acids (UAAs) expand the chemical vocabulary available to medicinal chemists beyond the canonical proteinogenic residues, enabling controlled modifications to molecular size, shape, polarity, and conformational freedom []. The integration of these building blocks into peptide therapeutics relies heavily on 9-fluorenylmethoxycarbonyl (Fmoc) Solid-Phase Peptide Synthesis (SPPS).

As a Senior Application Scientist, I have observed that while the Fmoc/tBu orthogonal strategy is highly robust for standard peptides, the introduction of UAAs—particularly N-alkylated or α,α-disubstituted variants—disrupts standard coupling kinetics. This guide elucidates the mechanistic principles of Fmoc protection, the causality behind coupling failures, and field-proven optimization strategies to ensure high-yield synthesis of complex peptidomimetics.

Mechanistic Foundations of Fmoc Protection

The Fmoc group protects α-amino groups by forming a highly stable carbamate. Historically, the classic introduction utilized Fmoc-Chloride (Fmoc-Cl) under Schotten-Baumann conditions. However, Fmoc-Cl is an acid chloride highly sensitive to moisture and prone to forming protected dipeptide impurities (e.g., Fmoc-β-Ala-OH) via a mixed anhydride pathway [2].

To circumvent these artifacts, Fmoc N-hydroxysuccinimide ester (Fmoc-OSu) serves as the contemporary standard. The protection mechanism is a nucleophilic acyl substitution where the primary or secondary amine of the UAA attacks the highly reactive succinimide carbonate of Fmoc-OSu. This liberates N-hydroxysuccinimide (NHS) as a water-soluble leaving group, drastically reducing unproductive oligomerization[3].

FmocProtection A Unnatural Amino Acid (Free Amine) C Base Addition (Na2CO3 / NaHCO3, pH 9-10) A->C B Fmoc-OSu (Acylating Agent) B->C D Nucleophilic Substitution (Amine attacks Fmoc-OSu) C->D E Fmoc-Protected UAA (Stable Carbamate) D->E F Byproduct: N-Hydroxysuccinimide (Water Soluble) D->F

Caption: Workflow of UAA amine protection using Fmoc-OSu via nucleophilic acyl substitution.

Overcoming Steric Hindrance in UAA Coupling

When incorporating N-methylated or bulky UAAs, the physical bulk of the substituents severely impedes the approach of the incoming activated amino acid.

Causality of Coupling Failures: The methyl group on an N-methylated amide nitrogen physically obstructs nucleophilic attack. Consequently, standard uronium-based coupling reagents (e.g., HBTU, HCTU) fail to drive the reaction to completion, promoting deletion sequences and truncated peptides [4].

Strategic Interventions:

  • Potent Coupling Reagents: Transitioning to phosphonium-based reagents (e.g., PyAOP) or specialized uronium/aminium reagents (e.g., HATU) combined with HOAt is critical. HATU stabilizes the highly reactive O-acylisourea intermediate, accelerating coupling while suppressing racemization [4].

  • Diketopiperazine (DKP) Mitigation: DKP formation is a severe side reaction during Fmoc deprotection (using 20% piperidine), especially when the C-terminal residue is an N-methyl amino acid. Utilizing a highly sterically hindered resin, such as 2-chlorotrityl chloride (2-CTC) resin, prevents the spatial folding required for DKP cyclization.

SPPSCycle Step1 Peptidyl-Resin (Fmoc-Protected) Step2 Fmoc Deprotection (20% Piperidine in DMF) Step1->Step2 Step3 Free Amine Resin (Sterically Hindered) Step2->Step3 Step5 Coupling Reaction (Extended Time / Microwave) Step3->Step5 Step4 Activation of UAA (Fmoc-UAA + HATU/DIPEA) Step4->Step5 Step6 Elongated Peptide (Fmoc-Protected) Step5->Step6

Caption: Fmoc SPPS cycle optimized for sterically hindered unnatural amino acids.

Quantitative Data & Comparative Analysis

To standardize experimental design, the following tables synthesize quantitative benchmarks for reagent selection when working with UAAs.

Table 1: Comparison of Fmoc Introduction Reagents

Reagent Equivalents Needed Typical Reaction Time Dipeptide Byproduct (%) Moisture Sensitivity
Fmoc-Cl 1.0 - 1.1 1 - 2h 5 - 15% High
Fmoc-OSu 1.2 - 1.5 12 - 18h < 1% Low

| Fmoc-Amox | 1.1 - 1.2 | 4 - 6h | Undetectable | Low |

Table 2: Coupling Reagents for Sterically Hindered UAAs

Reagent Chemical Class Typical Yield (N-Me to N-Me) Reaction Time Racemization Risk
HBTU / HCTU Uronium < 30% 12 - 24h Moderate
DIC / Oxyma Carbodiimide 50 - 60% 4 - 8h Low
HATU / HOAt Uronium > 85% 2 - 4h Low

| PyAOP | Phosphonium | > 95% | 1 - 2h | Very Low |

Validated Experimental Protocols

The following methodologies are engineered as self-validating systems, ensuring that intermediate failures are caught before downstream steps are compromised.

Protocol 1: Ex Vivo Fmoc Protection of a Free Unnatural Amino Acid

Objective: To install an Fmoc protecting group on a newly synthesized UAA prior to SPPS [5]. Causality & Validation: Maintaining the pH strictly between 9.0 and 10.0 ensures the amine remains deprotonated and nucleophilic, while preventing premature base-catalyzed cleavage of the newly formed Fmoc group.

  • Dissolution: Dissolve the free unnatural amino acid (1.0 eq) in a 1:1 mixture of 10% aqueous Na₂CO₃ and 1,4-dioxane.

  • pH Adjustment: Cool the solution to 0°C in an ice bath. Verify the pH is ~9.5 using a calibrated pH meter.

  • Acylation: Dissolve Fmoc-OSu (1.2 eq) in a minimal volume of 1,4-dioxane. Add this dropwise to the vigorously stirring amino acid solution over 30 minutes.

  • Self-Validating Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor via Thin-Layer Chromatography (TLC). Validation: The Ninhydrin stain must disappear entirely, indicating total consumption of the free amine.

  • Workup: Extract the mixture with diethyl ether (2x) to remove unreacted Fmoc-OSu. Carefully acidify the aqueous layer with 1M HCl to pH 2.0 to precipitate the Fmoc-UAA.

  • Isolation: Extract the acidified aqueous layer with Ethyl Acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the bench-stable Fmoc-UAA.

Protocol 2: Fmoc SPPS Coupling of an N-Methylated UAA

Objective: To couple an Fmoc-protected UAA onto a sterically hindered N-methylated resin-bound peptide. Causality & Validation: The use of the Chloranil test over the standard Kaiser test is strictly required, as the Kaiser test yields false negatives for secondary amines (N-methyl groups).

  • Resin Swelling: Swell 2-chlorotrityl chloride (2-CTC) resin in N,N-dimethylformamide (DMF) for 30 minutes to maximize pore accessibility.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5x) and Dichloromethane (DCM) (3x).

  • Activation: In a separate vial, dissolve the Fmoc-N-methyl-UAA (4.0 eq) and HATU (3.9 eq) in a minimal volume of DMF. Add N,N-Diisopropylethylamine (DIPEA) (8.0 eq). Stir for precisely 2 minutes to pre-activate and form the highly reactive O-acylisourea.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 to 4 hours. (Note: For extreme hindrance, apply microwave irradiation at 75°C for 15 minutes).

  • Self-Validation (Chloranil Test): Sample a few resin beads and perform a Chloranil test. A negative result (colorless/yellow beads) indicates complete coupling. A positive result (blue/green beads) necessitates a double coupling cycle using PyAOP before proceeding to the next deprotection step.

References

  • Title: Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism Source: Total Synthesis URL: [Link]

  • Title: Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis Source: Journal of the American Chemical Society (ACS) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: sp³-sp Sonogashira Cross-Coupling with N-Fmoc-3-iodo-L-alanine Methyl Ester on Solid Support

Executive Summary The incorporation of non-canonical, structurally constrained amino acids into peptide backbones is a cornerstone of modern drug development. While solid-phase peptide synthesis (SPPS) routinely employs...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of non-canonical, structurally constrained amino acids into peptide backbones is a cornerstone of modern drug development. While solid-phase peptide synthesis (SPPS) routinely employs amide bond formation, late-stage carbon-carbon (C–C) bond formation on solid support offers a powerful vector for peptide stapling, macrocyclization, and side-chain diversification[1].

This application note details an advanced protocol for the sp³-sp Sonogashira cross-coupling of a resin-bound terminal alkyne (e.g., L-propargylglycine) with a soluble sp³-hybridized electrophile: N-Fmoc-3-iodo-L-alanine methyl ester [2]. By utilizing a specialized Palladium/N-Heterocyclic Carbene (Pd/NHC) catalytic system, this protocol overcomes the historical limitations of alkyl halide cross-couplings, providing researchers with a robust, self-validating workflow for synthesizing complex alkynyl-linked peptidomimetics.

Mechanistic Causality: Overcoming the sp³ Challenge

The Problem: β -Hydride Elimination

Standard Sonogashira couplings are highly efficient for sp²-hybridized aryl or vinyl halides. However, applying these conditions to unactivated sp³-hybridized alkyl iodides like N-Fmoc-3-iodo-L-alanine methyl ester is notoriously difficult[3].

The causality behind this failure lies in the intermediate alkyl-palladium(II) species. Once oxidative addition occurs at the C–I bond (the β -carbon of the alanine derivative), the adjacent α -carbon possesses a highly labile proton. In traditional phosphine-based Pd systems (e.g., Pd(PPh₃)₄), the rate of β -hydride elimination vastly outpaces transmetalation, resulting in the formation of a dehydroalanine (Dha) side-product rather than the desired C–C bond.

The Solution: NHC-Ligated Palladium Catalysis

To successfully couple N-Fmoc-3-iodo-L-alanine methyl ester, the catalytic cycle must be heavily biased toward transmetalation and reductive elimination. As pioneered by Fu and colleagues, replacing standard phosphines with sterically demanding, electron-rich N-heterocyclic carbenes (NHCs) such as IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) achieves this kinetic shift[3]. The bulky NHC ligand accelerates the reductive elimination step, effectively trapping the transmetalated intermediate before β -hydride elimination can occur. Alternatively, modern copper-catalyzed radical pathways can also bypass this intermediate entirely[4].

CatalyticCycle Pd0 Pd(0)-NHC Complex OxAdd Oxidative Addition (Alkyl-Pd-I) Pd0->OxAdd N-Fmoc-3-iodo-L-alanine methyl ester TransMet Transmetalation (Cu-Acetylide from Resin) OxAdd->TransMet Resin-Bound Alkyne BetaElim β-Hydride Elimination (Dehydroalanine) OxAdd->BetaElim Suppressed Pathway RedElim Reductive Elimination (sp3-sp C-C Bond) TransMet->RedElim Accelerated by NHC RedElim->Pd0 Product Release

Figure 1: Pd/NHC catalyzed sp³-Sonogashira cycle suppressing β-hydride elimination.

Quantitative Data & Optimization

When translating solution-phase sp³-Sonogashira reactions to a heterogeneous solid support, solvent swelling properties and base solubility become critical variables. The data below summarizes the optimization of catalytic systems and environmental parameters for on-resin coupling.

Table 1: Catalyst System Comparison for sp³-Sonogashira on Solid Support

Catalyst SystemLigandBase β -Hydride Elim. (%)Conversion Yield (%)
Pd(PPh₃)₄ / CuINoneEt₃N> 85%< 5%
Pd(OAc)₂ / CuIPCy₃Cs₂CO₃~ 25%45%
[Pd(allyl)Cl]₂ / CuI IPr·HCl Cs₂CO₃ < 8% 82%
CuI / Photo-redoxNoneK₂CO₃< 5%78%[4]

Table 2: Environmental Parameter Optimization (Using [Pd(allyl)Cl]₂ / IPr·HCl)

Solvent SystemTemperatureTimeResin SwellingLC-MS Purity (Crude)
DMF (100%)25 °C16 hExcellent35% (Incomplete)
THF (100%)45 °C12 hPoor22% (Poor diffusion)
DMF/THF (1:1) 45 °C 12 h Good 88% (Optimal)

Experimental Protocol: Self-Validating Workflow

This methodology employs a "Go/No-Go" self-validation gate to ensure the integrity of the cross-coupling before committing to global cleavage.

Materials Required
  • Resin: Rink Amide AM resin loaded with a terminal alkyne peptide (e.g., containing L-propargylglycine).

  • Electrophile: N-Fmoc-3-iodo-L-alanine methyl ester (3.0 equiv relative to resin loading)[2].

  • Catalysts: [Pd(allyl)Cl]₂ (0.1 equiv), CuI (0.15 equiv).

  • Ligand: IPr·HCl (1,3-bis(2,6-diisopropylphenyl)imidazolium chloride) (0.2 equiv).

  • Base: Cs₂CO₃ (4.0 equiv, finely milled).

  • Solvents: Anhydrous DMF, Anhydrous THF (degassed via argon sparging for 30 mins).

Step-by-Step Methodology

Step 1: Resin Preparation & Swelling

  • Transfer 100 mg of alkyne-functionalized resin (approx. 0.05 mmol loading) to a fritted solid-phase reaction vessel.

  • Swell the resin in a 1:1 mixture of anhydrous DMF/THF (2 mL) for 30 minutes under a gentle argon stream.

  • Drain the solvent immediately prior to reagent addition.

Step 2: Catalyst Pre-Activation (Solution Phase)

  • In a separate, dry glass vial purged with argon, combine [Pd(allyl)Cl]₂ (1.8 mg, 0.005 mmol) and IPr·HCl (4.2 mg, 0.01 mmol).

  • Add 1 mL of degassed DMF/THF (1:1) and stir for 10 minutes at room temperature until a clear, pale-yellow active Pd(0)-NHC complex forms[3].

Step 3: Solid-Phase Cross-Coupling

  • To the swollen resin, add finely milled Cs₂CO₃ (65 mg, 0.2 mmol) and CuI (1.4 mg, 0.0075 mmol).

  • Add N-Fmoc-3-iodo-L-alanine methyl ester (67 mg, 0.15 mmol) dissolved in 0.5 mL of degassed DMF/THF[2].

  • Transfer the pre-activated Pd-NHC catalyst solution (from Step 2) into the reaction vessel.

  • Seal the vessel and agitate gently (via orbital shaker, do not use magnetic stirring to avoid resin pulverization) at 45 °C for 12 hours.

Step 4: In-Process Quality Control (Validation Gate) Trustworthiness requires verification. Do not proceed to global cleavage without confirming C–C bond formation.

  • Extract a micro-aliquot (~2-3 mg) of the resin.

  • Wash the aliquot with DMF (3x), MeOH (3x), and DCM (3x), then dry under vacuum.

  • Subject the micro-aliquot to 100 µL of Cleavage Cocktail (TFA/TIPS/H₂O, 95:2.5:2.5) for 1 hour.

  • Evaporate the TFA, reconstitute in 50% MeCN/H₂O, and analyze via LC-MS.

  • Expected Result: A mass shift of +321.3 Da relative to the starting alkyne peptide (Addition of the Fmoc-Ala-OMe fragment [MW: 322.3] minus the alkyne proton [MW: 1.0]).

  • Action: If unreacted starting material exceeds 15%, drain the reaction vessel, wash, and repeat Steps 2-3 (Double Coupling). If conversion is >85%, proceed to Step 5.

Step 5: Washing & Global Deprotection

  • Drain the reaction mixture.

  • Wash the resin sequentially to remove palladium/copper residues:

    • DMF (3 x 2 mL)

    • 0.5% Sodium diethyldithiocarbamate in DMF (3 x 2 mL) (Crucial for removing trapped Pd/Cu)

    • MeOH (3 x 2 mL)

    • DCM (5 x 2 mL)

  • Dry the resin under vacuum for 2 hours.

  • Perform final global cleavage using standard TFA protocols to yield the fully deprotected, sp³-sp cross-coupled peptide.

Workflow Step1 1. Resin-Bound Terminal Alkyne (Swelled in DMF/THF) Step2 2. Catalyst Activation [Pd(allyl)Cl]2 + IPr·HCl Step1->Step2 Step3 3. sp3-Sonogashira Coupling Add N-Fmoc-3-iodo-L-Ala-OMe + CuI + Cs2CO3 Step2->Step3 Step4 4. Validation Gate (Microcleavage & LC-MS Analysis) Step3->Step4 Step4->Step3 <85% Conversion (Double Couple) Step5 5. Palladium Scavenging & Global TFA Cleavage Step4->Step5 >85% Conversion

Figure 2: Self-validating solid-phase workflow for sp³-sp cross-coupling.

References

  • Shieh, A. et al. The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization. MDPI Molecules (2017). URL:[Link]

  • Dong, X. et al. Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides. PubMed Central (2023). URL:[Link]

  • Eckhardt, M.; Fu, G. C. The First Applications of Carbene Ligands in Cross-Couplings of Alkyl Electrophiles: Sonogashira Reactions of Unactivated Alkyl Bromides and Iodides. Journal of the American Chemical Society (2003). URL:[Link]

Sources

Application

Site-specific radiolabeling of peptides using N-Fmoc-3-iodo-L-alanine methyl ester

Advanced Application Note: Site-Specific Radiolabeling of Peptides Using N-Fmoc-3-iodo-L-alanine methyl ester Executive Summary The development of targeted radiopharmaceuticals requires building blocks that can seamlessl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Application Note: Site-Specific Radiolabeling of Peptides Using N-Fmoc-3-iodo-L-alanine methyl ester

Executive Summary

The development of targeted radiopharmaceuticals requires building blocks that can seamlessly integrate into complex peptide sequences while providing robust, bio-orthogonal handles for late-stage radiolabeling. N-Fmoc-3-iodo-L-alanine methyl ester (CAS 156017-42-4) has emerged as a critical non-canonical amino acid in this domain. Featuring a base-labile Fmoc group, an acid-stable methyl ester, and a highly reactive 3-iodo electrophilic handle, this molecule enables divergent radiolabeling strategies, including direct isotope exchange, palladium-catalyzed cross-coupling, and nucleophilic substitution[1].

This application note provides a comprehensive, causality-driven guide to utilizing this building block in radiochemistry and peptide synthesis.

Mechanistic Rationale: The Architecture of the Building Block

Understanding the structural causality of N-Fmoc-3-iodo-L-alanine methyl ester is essential for optimizing synthetic workflows:

  • The 3-Iodo Handle (Electrophilicity): Unlike direct electrophilic radioiodination of tyrosine residues—which places a bulky, lipophilic iodine atom on an aromatic ring and often disrupts receptor binding—the aliphatic 3-iodo group allows for strategic, sterically minimized labeling. Furthermore, the carbon-iodine bond is highly susceptible to nucleophilic attack and oxidative addition, making it an ideal precursor for cross-coupling and Arbuzov reactions[2].

  • The Methyl Ester (Orthogonality): While tert-butyl esters are cleaved under the harsh acidic conditions (e.g., Trifluoroacetic acid, TFA) used to detach peptides from standard Solid-Phase Peptide Synthesis (SPPS) resins, the methyl ester remains intact[1]. This causality is crucial: it allows the synthesis of a cleaved peptide fragment that retains C-terminal protection, preventing unwanted side reactions (such as self-condensation) during subsequent radiolabeling or fragment ligation.

G A N-Fmoc-3-iodo-L-alanine methyl ester B Pathway 1: Isotope Exchange A->B Cu(II), Na[*I] C Pathway 2: Negishi Coupling A->C Zn, Pd(0), Ar-X D Pathway 3: Arbuzov Reaction A->D P(OEt)3, Heat E ^124I / ^125I / ^131I Peptides B->E F ^18F-Prosthetic Groups C->F G Phosphonate Linkers (^64Cu) D->G

Figure 1: Divergent radiolabeling pathways utilizing the 3-iodo electrophilic handle.

Experimental Protocols & Self-Validating Workflows

Protocol I: Synthesis of Hydrophilic Phosphonate Linkers for Radiometal Chelation

Causality: Small-molecule radioligands often suffer from high lipophilicity, leading to undesirable hepatobiliary excretion and high background noise in PET imaging. By reacting the 3-iodo group with triethyl phosphite via an Arbuzov reaction, researchers can introduce highly hydrophilic phosphonate groups. This strategy was successfully used to lower the log D7.4 of ^64Cu-labeled PD-L1 radioligands to −4.28, promoting favorable renal clearance[2].

Step-by-Step Methodology:

  • Arbuzov Reaction: Suspend Fmoc-3-iodo-L-alanine methyl ester in neat triethyl phosphite. Causality for neat conditions: Triethyl phosphite acts as both the solvent and the nucleophile, maximizing collision frequency to drive the displacement of the iodine atom[2].

  • Distillation: Remove all volatiles via vacuum distillation to isolate the diethyl phosphonate intermediate.

  • Self-Validation (QC 1): Analyze the crude mixture via LC-MS. The complete disappearance of the iodinated precursor mass ( m/z≈439 ) and the appearance of the phosphonate mass confirms successful conversion. System Rule: Do not proceed to deprotection if precursor >5% remains.

  • Conjugation: Following Fmoc deprotection, couple the modified amino acid to a chelator (e.g., NODA-GA) using standard HBTU/DIPEA amide bond formation[2].

  • Radiolabeling: Incubate the purified ligand with [^64Cu]CuCl₂ in 1 M aqueous HEPES buffer (pH 4.5) at 50 °C for 10 minutes[3].

  • Self-Validation (QC 2): Perform radio-TLC. Quantitative labeling must exceed 95% radiochemical purity before proceeding to in vivo models[3].

Protocol II: Palladium-Catalyzed Negishi Cross-Coupling

Causality: Direct radiofluorination (^18F) of aliphatic chains is notoriously low-yielding due to competing elimination reactions. Cross-coupling solves this by allowing the attachment of pre-labeled ^18F-aromatic prosthetic groups to the peptide backbone. The 3-iodoalanine derivative can be converted into an organozinc reagent and coupled via Pd-catalysis[4].

Step-by-Step Methodology:

  • Zinc Activation: Wash zinc dust sequentially with 20% HCl, water, and acetone, then dry thoroughly. Causality: This removes the passivating zinc oxide layer, which is strictly required for the efficient insertion of zinc into the C-I bond[4].

  • Organozinc Formation: Dissolve the iodoalanine derivative in anhydrous DMF (1.92 mL per mmol) at 55 °C under argon. Add the activated zinc (4.0 equiv) and stir until the organozinc reagent forms[4].

  • Cross-Coupling: Add the halogenated target compound (1.0 equiv) and the catalyst Pd(amphos)₂Cl₂ (0.05 equiv). Stir at 37 °C for 16 hours[4].

  • Self-Validation (QC): Monitor the reaction via radio-HPLC. A distinct shift in the retention time of the radioactive peak relative to the free prosthetic group confirms successful covalent integration.

Protocol III: SPPS Integration and Direct Isotope Exchange

Causality: For researchers requiring direct tracking of a peptide without altering its overall mass or introducing bulky chelators, direct isotope exchange (e.g., ^127I to ^125I) is the optimal route.

SPPS N1 Resin-Bound Peptide N2 Fmoc Deprotection (20% Piperidine) N1->N2 N3 Coupling (Fmoc-3-iodo-Ala-OMe) N2->N3 N4 QC: Kaiser Test (Self-Validation) N3->N4 N5 Cleavage & Radiolabeling N4->N5

Figure 2: SPPS workflow featuring built-in self-validation via Kaiser testing.

Step-by-Step Methodology:

  • Coupling: Swell the resin-bound peptide in DMF. Add Fmoc-3-iodo-L-Ala-OMe (3.0 equiv), HATU (2.9 equiv), and DIPEA (6.0 equiv). Causality: HATU is utilized over standard carbodiimides to maximize coupling efficiency of this slightly hindered, modified amino acid while suppressing racemization.

  • Self-Validation (QC 1): Execute a Kaiser test on a micro-cleaved resin sample. A yellow solution indicates complete coupling. A blue solution indicates unreacted primary amines; System Rule: If blue, mandate a second coupling cycle before proceeding.

  • Cleavage: Treat the resin with a TFA/TIPS/H₂O (95:2.5:2.5) cocktail. The methyl ester will remain intact, protecting the C-terminus[1].

  • Isotope Exchange: Dissolve the purified peptide in a reducing buffer. Add Na[^125I] and a catalytic amount of CuSO₄. Heat gently to facilitate the exchange of the cold iodine for the radioisotope.

  • Self-Validation (QC 2): Purify via solid-phase extraction (SPE) and validate radiochemical purity via radio-HPLC (>95% required).

Quantitative Data & Reaction Parameters

To facilitate experimental design, the physicochemical properties and validated reaction parameters for Fmoc-3-iodo-L-alanine methyl ester are summarized below.

Table 1: Physicochemical Properties and Validated Reaction Parameters

Parameter / Reaction TypeConditions & ReagentsTime / TempPurpose / OutcomeRef.
Molecular Weight 439.25 g/mol N/AChemical Identification[1]
Arbuzov Reaction Triethyl phosphite (neat)Vacuum distillationSynthesis of hydrophilic phosphonate linkers[2]
Negishi Cross-Coupling Zn (activated), Pd(amphos)₂Cl₂37 °C, 16 hAttachment of complex pharmacophores or prosthetic groups[4]
Radiometal Chelation [^64Cu]Cu²⁺, 1 M HEPES (pH 4.5)50 °C, 10 minQuantitative ^64Cu labeling of NODA-GA conjugates[3]

Sources

Method

Manual vs. automated solid-phase synthesis of peptides with iodinated residues

Application Note & Protocol: Optimizing Solid-Phase Peptide Synthesis (SPPS) for Iodinated Residues – Manual vs. Automated Strategies Executive Summary The synthesis of peptides containing iodinated residues—such as 3-io...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol: Optimizing Solid-Phase Peptide Synthesis (SPPS) for Iodinated Residues – Manual vs. Automated Strategies

Executive Summary

The synthesis of peptides containing iodinated residues—such as 3-iodo-L-tyrosine (MIT) and 3,5-diiodo-L-tyrosine (DIT)—is a cornerstone of radiopharmaceutical development, diagnostic imaging, and endocrine research. However, incorporating these halogenated, sterically demanding amino acids via standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) introduces significant mechanistic bottlenecks. This application note provides a critical evaluation of manual versus automated SPPS for iodinated peptides, detailing the causal mechanisms behind synthesis failures and offering self-validating protocols to ensure high-yield production.

Mechanistic Context: The Challenge of Iodinated Residues

The incorporation of iodinated tyrosine derivatives is fundamentally limited by two physicochemical factors:

  • Steric Shielding: The massive van der Waals radius of the iodine atom (1.98 Å) creates profound steric hindrance. This physical bulk shields the N-terminal amine of the growing peptide chain, impeding the nucleophilic attack on the activated carboxyl group of the incoming amino acid [[1]](). Consequently, standard coupling times often result in truncated or deletion sequences.

  • Chemical and Thermal Deiodination: The carbon-iodine bond on the electron-rich phenolic ring is highly susceptible to cleavage. Prolonged exposure to basic conditions (e.g., 20% piperidine used for Fmoc deprotection) or strongly acidic cleavage cocktails (e.g., 95% TFA) can induce dehalogenation. Diiodinated species (DIT) are particularly vulnerable to deiodination compared to their mono-iodinated (MIT) counterparts due to increased steric strain and electronic destabilization 2. Furthermore, the elevated temperatures frequently employed in modern microwave-assisted automated SPPS dramatically accelerate this degradation pathway.

Comparative Analysis: Manual vs. Automated SPPS

The choice between manual and automated synthesis dictates the success of iodinated peptide assembly.

  • Automated SPPS: Modern automated synthesizers utilize precise fluidic control and standard Fmoc/t-Bu protecting-group strategies to assemble diverse sequences rapidly 3. Automated systems excel in high-throughput production, achieving 90-95% yield consistency and completing syntheses in a fraction of the time required for manual methods 4. Furthermore, automated synthesis significantly reduces the risk of missing amino acids, a common human error in manual synthesis 5. However, standard automated protocols must be heavily modified (e.g., disabling microwave heating) to prevent thermal deiodination.

  • Manual SPPS: While manual synthesis can take weeks and is prone to operator error 4, it offers unparalleled flexibility. It allows for real-time reaction monitoring (e.g., Kaiser testing) and the implementation of extended coupling times or milder deprotection bases specifically at the problematic iodinated residue.

Table 1: Quantitative Comparison of Synthesis Strategies for Iodinated Peptides

Performance MetricManual SPPSAutomated SPPSPost-Synthetic Iodination (NIS)
Synthesis Time Days to Weeks 4Hours to Days 4< 1 Hour (Reaction) 2
Purity & Yield Highly variable, prone to human error 5High consistency (90-95% yield) 4High (isolated yields ~28-35%) 2
Deiodination Risk Low (if mild conditions are maintained)Moderate to High (if microwave heating is used)Very Low (performed post-cleavage)
Coupling Efficiency Modifiable via real-time monitoringFixed by protocol; steric hindrance is a risk 1N/A (Direct modification of native Tyrosine)
Best Use Case Complex sequences, non-standard building blocksHigh-throughput, standard sequences 3Radioiodination, highly sensitive peptides

Workflow and Decision Matrix

To minimize material loss and optimize synthetic throughput, follow the logical decision tree below when planning the synthesis of an iodinated peptide.

DecisionTree Start Target: Iodinated Peptide Q1 Is the sequence prone to steric hindrance? Start->Q1 Q2 Is radioiodination required? Q1->Q2 No Manual Manual SPPS (Extended Coupling) Q1->Manual Yes Auto Automated SPPS (Optimized RT Protocol) Q2->Auto No Post Post-Synthetic Iodination (NIS Method) Q2->Post Yes

Caption: Decision matrix for selecting the optimal iodinated peptide synthesis strategy.

Self-Validating Experimental Protocols

Protocol A: Optimized Automated SPPS for Iodinated Peptides

Use Case: Standard sequences requiring high throughput without extreme steric crowding.

  • Resin Preparation: Swell Rink Amide AM resin in DMF for 30 minutes at Room Temperature (RT).

  • Fmoc Deprotection: Treat resin with 20% piperidine in DMF (2 × 5 min).

    • Self-Validation Step: Monitor the UV absorbance of the deprotection effluent at 301 nm (piperidine-dibenzofulvene adduct). A flat baseline confirms complete deprotection before proceeding to coupling.

  • Coupling: Deliver 5 equivalents of Fmoc-AA-OH, 5 eq of DIC, and 5 eq of Oxyma Pure in DMF. Critical: Disable all microwave heating for the iodinated residue and subsequent steps to prevent thermal deiodination. Couple at RT for 60 minutes.

  • Cleavage: Treat the resin with a mild cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H2O) for exactly 2 hours at RT. Avoid ethanedithiol (EDT) if possible, as strong nucleophilic scavengers can promote dehalogenation.

Protocol B: Manual Coupling Strategy for Difficult Sequences

Use Case: Peptides with multiple bulky residues adjacent to the iodinated tyrosine.

  • Manual Coupling: Dissolve 3 equivalents of Fmoc-3-iodo-Tyr-OH and 3 eq of HATU in DMF. Add 6 eq of DIPEA. Add to the manually swelled resin and agitate for 2 hours at RT.

  • Self-Validation Step (Kaiser Test): Withdraw a few resin beads, wash with ethanol, and apply Kaiser test reagents.

    • Pass: A yellow solution indicates complete coupling. Proceed to capping (Acetic anhydride/pyridine).

    • Fail: A blue solution indicates unreacted amines due to steric hindrance. Mandatory Action: Perform a second coupling cycle using a different activating agent (e.g., PyBOP/NMM) for an additional 2 hours.

  • Mild Cleavage: Cleave using 95% TFA, 2.5% TIS, 2.5% H2O on ice for 3 hours to further suppress deiodination.

Protocol C: Post-Synthetic Solution-Phase Iodination (NIS Method)

Use Case: When direct incorporation fails, or for rapid radioiodination. When solid-phase methods fail due to extreme steric hindrance or deiodination, synthesizing the native (unprotected) tyrosine-containing peptide followed by solution-phase iodination is the optimal rescue strategy. The use of N-iodosuccinimide (NIS) in an acetonitrile/water mixture is a remarkably mild, fast (≤5 min), and efficient method for generating iodinated peptides [[2]]().

  • Peptide Preparation: Dissolve the purified, unprotected peptide in a 1:1 mixture of Acetonitrile and Water to a final concentration of 1 mM.

  • Iodination: Add 0.5 to 1.0 molar equivalents of a freshly prepared NIS solution in Acetonitrile. Stir at RT for exactly 5 minutes.

  • Self-Validation Step (RP-HPLC): Inject a 10 µL aliquot onto a C18 RP-HPLC column monitored at 220 nm and 280 nm. The successful formation of the mono-iodinated product will present as a distinct peak with a longer retention time due to the increased hydrophobicity of the iodine atom 1.

  • Quenching: Quench the reaction immediately with 10% sodium thiosulfate to prevent over-iodination to the diiodinated (DIT) species.

Mechanistic Pathway of Solution-Phase Iodination

The diagram below illustrates the electrophilic aromatic substitution pathway utilizing NIS, highlighting the risk vectors for degradation under harsh SPPS conditions.

Pathway Tyr Unprotected Tyrosine MIT 3-Iodo-Tyrosine (Monoiodinated) Tyr->MIT + NIS (0.5-1.0 eq) < 5 mins NIS N-Iodosuccinimide (NIS) NIS->MIT DIT 3,5-Diiodo-Tyrosine (Diiodinated) MIT->DIT + Excess NIS Degrad Deiodination (Degradation) MIT->Degrad High Temp / TFA DIT->Degrad High Temp / TFA

Caption: Mechanistic pathway of tyrosine iodination via NIS and deiodination risks.

References

  • Title: An optimized strategy for the mild and efficient solution phase iodination of tyrosine residues in bioactive peptides Source: ResearchGate URL: [Link]

  • Title: Manual and Automated Solid Phase Synthesis of Peptides for Breast Cancer Cell Targeting Source: Chapman University Digital Commons URL: [Link]

  • Title: Automated solid-phase peptide synthesis to obtain therapeutic peptides Source: PMC - NIH URL: [Link]

Sources

Application

Post-Synthetic Modification of Peptides Containing 3-Iodo-Alanine: A Comprehensive Guide for Researchers

Introduction The site-specific modification of peptides is a cornerstone of modern chemical biology and drug discovery. It allows for the introduction of probes, therapeutic payloads, and novel structural motifs that can...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The site-specific modification of peptides is a cornerstone of modern chemical biology and drug discovery. It allows for the introduction of probes, therapeutic payloads, and novel structural motifs that can enhance the pharmacological properties of peptide-based molecules. Among the various strategies for post-synthetic modification, the use of halogenated amino acids as versatile handles for carbon-carbon and carbon-heteroatom bond formation has gained significant traction. This guide provides a detailed overview and field-proven protocols for the post-synthetic modification of peptides containing the non-canonical amino acid 3-iodo-alanine.

Historically, the focus of such modifications has been on aryl iodides, such as 3-iodo-l-tyrosine, due to their favorable reactivity in palladium-catalyzed cross-coupling reactions. However, the aliphatic iodide of 3-iodo-alanine presents a unique set of opportunities and challenges. This guide will delineate the distinct chemical strategies for modifying both aromatic and aliphatic iodo-functionalized peptides, providing researchers with a comprehensive toolkit for peptide diversification. We will delve into the mechanistic underpinnings of these reactions, offer step-by-step protocols, and present data to guide experimental design.

Part 1: Modification of Peptides with Aromatic Iodides (e.g., 3-Iodo-L-Tyrosine)

While the primary focus of this guide is 3-iodo-alanine, understanding the well-established chemistry of its aromatic counterpart, 3-iodo-l-tyrosine, provides a valuable comparative framework. The electron-rich aromatic ring and the carbon-iodine bond on a sp²-hybridized carbon make 3-iodo-l-tyrosine an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance, making them well-suited for the modification of complex biomolecules like peptides.[1][2]

The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is one of the most widely used cross-coupling reactions in peptide modification.[2][3] Its tolerance for aqueous conditions and the commercial availability of a vast array of boronic acids and their derivatives make it particularly attractive.

Protocol 1: On-Resin Suzuki-Miyaura Coupling of a 3-Iodo-L-Tyrosine Containing Peptide

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a peptide containing a 3-iodo-l-tyrosine residue, synthesized on a solid support.

Materials:

  • Peptide-resin containing a 3-iodo-l-tyrosine residue (0.1 mmol scale)

  • Aryl or vinyl boronic acid (0.4 mmol, 4 equivalents)

  • Palladium catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.01 mmol, 0.1 equivalents) or Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) with a suitable phosphine ligand

  • Base: 2 M aqueous sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄)

  • Solvent: N,N-Dimethylformamide (DMF) or a mixture of DMF/water

  • Washing solvents: DMF, deionized water, dichloromethane (DCM), methanol (MeOH)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF in a reaction vessel for 1 hour.

  • Reagent Preparation: In a separate vial, dissolve the boronic acid and the palladium catalyst in DMF.

  • Reaction Setup: Drain the DMF from the resin. Add the solution of the boronic acid and catalyst to the resin.

  • Addition of Base: Add the aqueous base to the reaction mixture.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas and seal it.

  • Reaction: Agitate the reaction mixture at a controlled temperature (typically between 50-80 °C) for 4-12 hours. The progress of the reaction can be monitored by cleaving a small amount of resin and analyzing the peptide by LC-MS.

  • Washing: After the reaction is complete, drain the reaction mixture and wash the resin sequentially with DMF (3x), water (3x), DMF (3x), DCM (3x), and MeOH (3x).

  • Drying: Dry the resin under vacuum.

  • Cleavage and Deprotection: Cleave the modified peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

  • Purification: Purify the crude peptide by reverse-phase HPLC.

Causality Behind Experimental Choices:

  • Catalyst Choice: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki-Miyaura reactions. The use of a phosphine ligand stabilizes the palladium(0) active species.[4]

  • Base: The base is crucial for the transmetalation step in the catalytic cycle. Aqueous inorganic bases like Na₂CO₃ are often used to facilitate the reaction and are compatible with solid-phase synthesis.[4]

  • Solvent: DMF is a good solvent for swelling the resin and dissolving the reagents. The addition of water can sometimes enhance the reaction rate.

  • Temperature: Elevated temperatures are often required to drive the reaction to completion, but should be optimized to avoid peptide degradation.[5]

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing a straightforward method to introduce alkynyl moieties into peptides.[6]

Protocol 2: On-Resin Sonogashira Coupling of a 3-Iodo-L-Tyrosine Containing Peptide

Materials:

  • Peptide-resin containing a 3-iodo-l-tyrosine residue (0.1 mmol scale)

  • Terminal alkyne (0.5 mmol, 5 equivalents)

  • Palladium catalyst: Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) chloride) (0.01 mmol, 0.1 equivalents)

  • Copper(I) iodide (CuI) (0.02 mmol, 0.2 equivalents)

  • Base: Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Washing solvents: DMF, DCM, MeOH

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF.

  • Reaction Setup: In a reaction vessel, add the peptide-resin, terminal alkyne, Pd(PPh₃)₂Cl₂, and CuI in DMF.

  • Addition of Base: Add DIPEA to the reaction mixture.

  • Inert Atmosphere: Purge the vessel with an inert gas and seal.

  • Reaction: Agitate the mixture at room temperature to 50 °C for 6-24 hours. Monitor the reaction by LC-MS analysis of a cleaved sample.

  • Washing: Drain the reaction mixture and wash the resin with DMF (5x), DCM (3x), and MeOH (3x).

  • Drying: Dry the resin under vacuum.

  • Cleavage and Purification: Proceed with cleavage and HPLC purification as described in Protocol 1.

Causality Behind Experimental Choices:

  • Co-catalyst: Copper(I) iodide is a crucial co-catalyst that facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[7]

  • Base: DIPEA acts as both a base to deprotonate the terminal alkyne and as a solvent.

  • Mild Conditions: Sonogashira couplings can often be performed under milder conditions (room temperature) compared to Suzuki-Miyaura reactions, which is beneficial for sensitive peptides.[8]

Heck Coupling

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction is a valuable tool for introducing vinyl groups into peptides.[9]

Protocol 3: On-Resin Heck Coupling of a 3-Iodo-L-Tyrosine Containing Peptide

Materials:

  • Peptide-resin containing a 3-iodo-l-tyrosine residue (0.1 mmol scale)

  • Alkene (e.g., n-butyl acrylate) (0.5 mmol, 5 equivalents)

  • Palladium catalyst: Pd(OAc)₂ (Palladium(II) acetate) (0.01 mmol, 0.1 equivalents)

  • Ligand: Tri(o-tolyl)phosphine (P(o-tol)₃) (0.02 mmol, 0.2 equivalents)

  • Base: Triethylamine (Et₃N) or DIPEA

  • Solvent: DMF or NMP (N-Methyl-2-pyrrolidone)

  • Washing solvents: DMF, DCM, MeOH

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Resin Preparation: Swell the peptide-resin in the chosen solvent.

  • Reaction Setup: To the resin, add the palladium catalyst, ligand, alkene, and base in the solvent.

  • Inert Atmosphere: Purge with an inert gas and seal the vessel.

  • Reaction: Heat the reaction mixture to 80-100 °C for 12-24 hours. Monitor progress by LC-MS.

  • Washing: After completion, wash the resin thoroughly with DMF (5x), DCM (3x), and MeOH (3x).

  • Drying: Dry the resin under vacuum.

  • Cleavage and Purification: Cleave the peptide and purify by HPLC.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: Pd(OAc)₂ is a common palladium source for Heck reactions. The phosphine ligand is essential for the stability and reactivity of the catalyst.[10]

  • Base: The base is required to neutralize the hydrogen halide formed during the catalytic cycle.

  • High Temperature: Heck reactions often require higher temperatures to proceed efficiently.[10]

Part 2: Modification of Peptides with Aliphatic Iodides (3-Iodo-Alanine)

The post-synthetic modification of peptides containing 3-iodo-alanine presents a different set of chemical challenges and opportunities compared to its aromatic counterpart. The C(sp³)-I bond is generally less reactive in palladium-catalyzed cross-coupling reactions under standard conditions. Therefore, alternative strategies such as Negishi cross-coupling and nucleophilic substitution are more commonly employed.

Incorporation of 3-Iodo-Alanine into Peptides

A prerequisite for post-synthetic modification is the successful incorporation of 3-iodo-alanine into the peptide sequence. This can be achieved through standard Fmoc-based solid-phase peptide synthesis (SPPS) using Fmoc-3-iodo-L-alanine-OH as the building block.[11] Alternatively, an on-resin iodination of a precursor amino acid like serine or homoserine can be performed. However, the iodination of serine to 3-iodo-alanine can be prone to side reactions like elimination to dehydroalanine.[12] A more reliable approach involves the iodination of homoserine to form a 4-iodohomoalanine residue, which can then undergo nucleophilic substitution.[11]

dot

G cluster_0 Incorporation of 3-Iodo-Alanine SPPS Fmoc-SPPS with Fmoc-3-iodo-L-alanine-OH OnResin On-resin Iodination Serine Serine Residue OnResin->Serine Prone to side reactions Homoserine Homoserine Residue OnResin->Homoserine More reliable

Caption: Methods for incorporating 3-iodo-alanine into peptides.

Negishi Cross-Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex.[13] For peptides containing 3-iodo-alanine, this typically involves the in-situ formation of an organozinc reagent from the iodo-alanine side chain, which then couples with an aryl or vinyl halide.

Protocol 4: On-Resin Negishi Cross-Coupling of a 3-Iodo-Alanine Containing Peptide

This protocol is adapted from procedures for Negishi coupling of iodoalanine derivatives.[3]

Materials:

  • Peptide-resin containing a 3-iodo-alanine residue (0.1 mmol scale)

  • Activated Zinc dust (10 equivalents)

  • 1,2-Dibromoethane (small amount for activation)

  • Chlorotrimethylsilane (TMSCl) (small amount for activation)

  • Aryl or vinyl halide (e.g., iodobenzene) (3 equivalents)

  • Palladium catalyst: Pd₂(dba)₃ (0.025 mmol, 0.025 equivalents)

  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.05 mmol, 0.05 equivalents)

  • Solvent: Anhydrous DMF or NMP

  • Washing solvents: DMF, DCM, MeOH

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Zinc Activation: In a flame-dried flask under inert atmosphere, activate zinc dust by stirring with 1,2-dibromoethane in anhydrous DMF for 30 minutes, followed by the addition of TMSCl and stirring for another 30 minutes.

  • Resin Preparation: Swell the peptide-resin in anhydrous DMF in a separate flame-dried reaction vessel under an inert atmosphere.

  • Formation of Organozinc Reagent: Add the peptide-resin to the activated zinc suspension. Stir the mixture at room temperature for 2-4 hours to form the organozinc reagent on the resin.

  • Catalyst Preparation: In a separate flask, dissolve Pd₂(dba)₃ and SPhos in anhydrous DMF.

  • Coupling Reaction: Add the aryl or vinyl halide to the resin-organozinc mixture, followed by the catalyst solution.

  • Reaction: Stir the reaction mixture at room temperature to 50 °C for 12-24 hours. Monitor the reaction by LC-MS.

  • Washing: Quench the reaction by adding saturated aqueous ammonium chloride. Wash the resin with water (3x), DMF (3x), DCM (3x), and MeOH (3x).

  • Drying: Dry the resin under vacuum.

  • Cleavage and Purification: Cleave the peptide from the resin and purify by HPLC.

Causality Behind Experimental Choices:

  • Organozinc Formation: The formation of the organozinc reagent is a critical step. Activation of zinc is necessary to ensure efficient oxidative insertion into the C-I bond.

  • Catalyst System: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like SPhos has been shown to be highly effective for Negishi couplings involving alkylzinc reagents.

  • Anhydrous Conditions: Organozinc reagents are moisture-sensitive, so anhydrous conditions are crucial for the success of the reaction.

Nucleophilic Substitution

The carbon-iodine bond in 3-iodo-alanine is susceptible to nucleophilic attack, providing a straightforward, metal-free method for peptide modification.[11] This approach is particularly useful for introducing heteroatoms like sulfur, nitrogen, and oxygen. A common strategy is the on-resin iodination of a homoserine-containing peptide to generate a reactive iodo-homoalanine intermediate, which is then displaced by a nucleophile.[11]

dot

G Start Peptide-resin with Homoserine Residue Iodination On-resin Iodination (e.g., MTPI) Start->Iodination Intermediate Peptide-resin with Iodo-homoalanine Iodination->Intermediate Substitution Nucleophilic Substitution (SN2) Intermediate->Substitution Product Modified Peptide-resin Substitution->Product Nucleophiles Nucleophiles: - Thiols (R-SH) - Amines (R-NH2) - Carboxylates (R-COOH) Nucleophiles->Substitution

Caption: Workflow for nucleophilic substitution on a homoserine-derived iodo-peptide.

Protocol 5: On-Resin Nucleophilic Substitution on an Iodo-homoalanine Containing Peptide

This protocol is based on the iodination-substitution approach described by Löffler et al.[11]

Materials:

  • Peptide-resin containing a homoserine residue with a Dmt-protected side chain (0.1 mmol scale)

  • Iodinating agent: Methyltriphenoxyphosphonium iodide (MTPI) (5 equivalents)

  • Solvent for iodination: Anhydrous DCM

  • Nucleophile (e.g., thiophenol, piperidine) (50 equivalents)

  • Base (if required, e.g., DIPEA for thiols)

  • Solvent for substitution: DMF, DMSO, or THF

  • Washing solvents: DCM, DMF, MeOH

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Dmt Deprotection: Treat the peptide-resin with 1% TFA in DCM until the orange color of the Dmt cation is no longer observed in the filtrate. Wash the resin with DCM.

  • Iodination: Swell the deprotected resin in anhydrous DCM under an inert atmosphere. Add a solution of MTPI in DCM and agitate at room temperature for 2-4 hours.

  • Washing: Wash the resin with DCM (5x) and DMF (3x).

  • Nucleophilic Substitution: Swell the iodinated resin in the chosen solvent. Add the nucleophile (and base, if necessary).

  • Reaction: Agitate the mixture at room temperature for 12-24 hours. The reaction time may need to be extended for less reactive nucleophiles.

  • Washing: Wash the resin with the reaction solvent (3x), DCM (3x), and MeOH (3x).

  • Drying: Dry the resin under vacuum.

  • Cleavage and Purification: Cleave the peptide from the resin and purify by HPLC.

Causality Behind Experimental Choices:

  • Homoserine Precursor: Using homoserine avoids the side reactions associated with the iodination of serine. The Dmt protecting group allows for selective deprotection of the side-chain hydroxyl group.[11]

  • Iodinating Agent: MTPI is an effective reagent for the conversion of alcohols to iodides under mild conditions.[11]

  • Nucleophile Excess: A large excess of the nucleophile is used to drive the Sₙ2 reaction to completion.[11]

  • Solvent Choice: The choice of solvent for the substitution step depends on the solubility of the nucleophile and its ability to promote Sₙ2 reactions. Polar aprotic solvents like DMF and DMSO are generally good choices.[11]

Data Presentation

The following tables provide a summary of typical reaction conditions and expected outcomes for the post-synthetic modification of iodinated peptides.

Table 1: Comparison of Palladium-Catalyzed Cross-Coupling Reactions on 3-Iodo-L-Tyrosine Peptides

ReactionCatalyst SystemBaseSolventTemperature (°C)Typical Yields
Suzuki-Miyaura Pd(PPh₃)₄ or Pd₂(dba)₃/ligandAq. Na₂CO₃ or K₃PO₄DMF or DMF/H₂O50-80Good to Excellent
Sonogashira Pd(PPh₃)₂Cl₂ / CuIDIPEADMFRT - 50Good to Excellent
Heck Pd(OAc)₂ / P(o-tol)₃Et₃N or DIPEADMF or NMP80-100Moderate to Good

Table 2: Modification Strategies for Peptides Containing 3-Iodo-Alanine

ReactionKey ReagentsSolventTemperature (°C)Typical YieldsNotes
Negishi Coupling Activated Zn, Pd₂(dba)₃/SPhos, Aryl halideAnhydrous DMFRT - 50Moderate to GoodRequires in-situ formation of organozinc reagent.
Nucleophilic Substitution MTPI (for iodination), Nucleophile (excess)DCM (iodination), DMF/DMSO (substitution)RTGood to ExcellentMetal-free; broad scope of nucleophiles.

Conclusion

The incorporation of 3-iodo-alanine into peptides opens up a rich area of chemical space for post-synthetic modification. While the reactivity of the aliphatic C-I bond in 3-iodo-alanine differs significantly from the aromatic C-I bond in 3-iodo-l-tyrosine, a range of robust chemical strategies can be employed for its functionalization. Palladium-catalyzed cross-coupling reactions, particularly Negishi coupling, and metal-free nucleophilic substitution reactions provide efficient means to introduce diverse functionalities.

This guide has provided a comprehensive overview of the key methodologies, complete with detailed protocols and an explanation of the underlying chemical principles. By understanding the distinct reactivity of aromatic and aliphatic iodides, researchers can rationally design and execute experiments to generate novel peptide conjugates for a wide array of applications in drug discovery, diagnostics, and materials science. The self-validating nature of the described protocols, coupled with the provided data, should empower researchers to confidently explore the exciting possibilities offered by the post-synthetic modification of peptides containing 3-iodo-alanine.

References

  • Löffler, F. J., et al. (2022). Late‐Stage Functionalisation of Peptides on the Solid Phase by an Iodination‐Substitution Approach. Chemistry – A European Journal, 28(50), e202201339. [Link]

  • Barluenga, J., et al. (2008). Arylation of Phe and Tyr Side Chains of Unprotected Peptides by a Suzuki−Miyaura Reaction in Water. Organic Letters, 10(15), 3243–3246. [Link]

  • Davis, B. G. (2012). Chemical generation and modification of peptides containing multiple dehydroalanines. White Rose Research Online. [Link]

  • Jackson, R. F. W., et al. (2010). Much improved conditions for the Negishi cross-coupling of iodoalanine derived zinc reagents with aryl halides. The Journal of Organic Chemistry, 75(1), 245–248. [Link]

  • Boc-β-iodo-Ala-OMe: A Supplier's Guide. (2026, March 23). NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Bédard, A.-C., et al. (2007). Effectiveness of the Suzuki−Miyaura Cross-Coupling Reaction for Solid-Phase Peptide Modification. The Journal of Organic Chemistry, 72(26), 10214–10222. [Link]

  • Al-Blewi, F. F., et al. (2017). The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization. Molecules, 22(3), 384. [Link]

  • Danishefsky, S. J., et al. (2012). Synthesis of Thiophenylalanine-containing Peptides via Cu(I)-mediated Cross-Coupling. Organic Letters, 14(3), 856–859. [Link]

  • Effectiveness of the suzuki-miyaura cross-coupling reaction for solid-phase peptide modification. (2007, December 8). PubMed. [Link]

  • Ross, A. J., Lang, H. L., & Jackson, R. F. W. (2010). Much improved conditions for the Negishi cross-coupling of iodoalanine derived zinc reagents with aryl halides. The Journal of Organic Chemistry, 75(1), 245–248. [Link]

  • Brik, A., et al. (2011). Application of Negishi Cross-Coupling to the Synthesis of the Cyclic Tripeptides OF4949-III and K-13. The Journal of Organic Chemistry, 76(2), 522–530. [Link]

  • Hoffmann, H. M. R., et al. (2005). Use of the Sonogashira Coupling Reaction for the “Two-Step” Labeling of Phenylalanine Peptide Side Chains with Organometallic Compounds. Bioconjugate Chemistry, 17(1), 204–213. [Link]

  • Payne, R. J., et al. (2025, August 5). Direct Editing of Cysteine to Electrophilic Alkyl Halides in Peptides. PMC. [Link]

  • Berlin, C. (2020). Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of β,β-Disubstituted Ketones. Honors Theses. 542. [Link]

  • Heck Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • The Nobel Prize in Chemistry 2010. (2010, October 6). NobelPrize.org. [Link]

  • Use of the Sonogashira coupling reaction for the "two-step" labeling of phenylalanine peptide side chains with organometallic compounds. (2006, January 15). PubMed. [Link]

  • Löffler, F. J., et al. (2022, September 6). Late-Stage Functionalisation of Peptides on the Solid Phase by an Iodination-Substitution Approach. PubMed. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). Nowick Lab. [Link]

  • The Chemistry of Fmoc-Ala-OH: A Guide for Peptide Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry This journal is © The Royal Society of Chemistry 2012. (n.d.). Royal Society of Chemistry. [Link]

  • Late‐Stage Amination of Peptides on the Solid Phase. (n.d.). PMC. [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020, April 20). MDPI. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing coupling efficiency of N-Fmoc-3-iodo-L-alanine methyl ester

Welcome to the Technical Support Center for N-Fmoc-3-iodo-L-alanine methyl ester (CAS: 156017-42-4). As a Senior Application Scientist, I have designed this resource to address the unique mechanistic challenges associate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for N-Fmoc-3-iodo-L-alanine methyl ester (CAS: 156017-42-4). As a Senior Application Scientist, I have designed this resource to address the unique mechanistic challenges associated with this bifunctional building block.

This compound features an Fmoc-protected amine, a methyl ester-protected carboxylate, and a highly reactive β-iodo substituent. Its primary utility lies in palladium-catalyzed cross-coupling reactions (such as the Negishi coupling) to synthesize unnatural amino acids by forming new C–C bonds at the β-position [1].

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is my zinc insertion step failing or yielding low conversion? A: The formation of the organozinc intermediate is highly sensitive to moisture and the activation state of the zinc dust. If the zinc is heavily oxidized, insertion into the C–I bond will stall. Furthermore, the methyl ester can be sensitive to harsh activation conditions. Causality: Unactivated zinc fails to undergo oxidative addition, leaving the starting material unreacted. We recommend activating zinc dust with 1,2-dibromoethane and TMS-Cl immediately prior to use.

Q2: I am observing significant amounts of a byproduct with a mass corresponding to the loss of HI. What is happening? A: You are observing β-elimination, forming the dehydroalanine derivative. Causality: The β-iodo group is highly susceptible to elimination under basic conditions or prolonged heating. Ensure your cross-coupling conditions avoid strong bases and keep reaction temperatures as low as kinetically viable (typically room temperature to 40°C).

Q3: Can I use this building block directly in Solid-Phase Peptide Synthesis (SPPS)? A: Not directly as an acyl donor, because the C-terminus is protected as a methyl ester. To use it in SPPS for amide bond formation, you must first selectively hydrolyze the methyl ester (using LiOH/THF, carefully monitored to avoid Fmoc cleavage or β-elimination) [2]. However, it is most commonly used first in solution-phase cross-coupling to build the desired side chain, followed by ester hydrolysis and subsequent peptide coupling.

Part 2: Troubleshooting Guide for Cross-Coupling Efficiency

Issue: Low Cross-Coupling Yield (Negishi Coupling)
  • Symptom: High recovery of starting material or homocoupling products; low yield of the target substituted alanine.

  • Root Cause 1 (Catalyst Deactivation): Palladium catalysts (e.g., Pd₂(dba)₃) can degrade if exposed to oxygen.

    • Solution: Thoroughly degas all solvents (freeze-pump-thaw) and conduct the reaction under a strict argon atmosphere.

  • Root Cause 2 (Ligand Incompatibility): The choice of phosphine ligand dictates the oxidative addition and reductive elimination rates.

    • Solution: Switch to electron-rich, bulky ligands like SPhos or XPhos, which have been shown to accelerate coupling and suppress β-elimination in iodo-alanine systems [1].

Quantitative Optimization Parameters

The following table summarizes the optimized parameters for maximizing the C–C coupling efficiency of N-Fmoc-3-iodo-L-alanine methyl ester via organozinc intermediates.

ParameterSub-optimal ConditionOptimized ConditionMechanistic Rationale
Zinc Activation Heat only1,2-dibromoethane + TMS-ClRemoves ZnO layer, exposing reactive Zn(0) surface.
Solvent THF (wet)Anhydrous DMF or DMAStabilizes the organozinc species; prevents protonation.
Catalyst/Ligand Pd(PPh₃)₄Pd₂(dba)₃ / SPhosBulky biaryl ligands promote rapid reductive elimination.
Temperature > 60°C25°C – 40°CMinimizes thermally-driven β-elimination to dehydroalanine.

Part 3: Standard Operating Procedure (SOP)

Workflow: Negishi Cross-Coupling of N-Fmoc-3-iodo-L-alanine methyl ester
  • Zinc Activation: Suspend zinc dust (3.0 eq) in anhydrous DMF under argon. Add 1,2-dibromoethane (5 mol%) and heat to 60°C for 10 mins. Cool to room temperature, add TMS-Cl (1 mol%), and stir for 15 mins.

  • Organozinc Formation: Dissolve N-Fmoc-3-iodo-L-alanine methyl ester (1.0 eq) in anhydrous DMF. Add dropwise to the activated zinc suspension. Stir at room temperature for 30–45 minutes until TLC indicates complete consumption of the starting material.

  • Catalyst Preparation: In a separate Schlenk flask, combine the aryl halide electrophile (0.9 eq), Pd₂(dba)₃ (2 mol%), and SPhos (4 mol%) in degassed DMF.

  • Cross-Coupling: Decant the organozinc solution (leaving unreacted solid zinc behind) and transfer it via cannula to the catalyst/electrophile mixture.

  • Reaction & Workup: Stir at room temperature for 2–4 hours. Quench with saturated aqueous NH₄Cl, extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Part 4: Reaction Workflow Visualization

The following diagram maps the critical pathway and side-reactions during the coupling process.

NegishiCoupling SM N-Fmoc-3-iodo-L-alanine methyl ester ZnAct Activated Zn(0) (DMF, RT) SM->ZnAct Insertion OrganoZn Organozinc Intermediate (Fmoc-Ala(ZnI)-OMe) ZnAct->OrganoZn >95% conversion Elimination Side Reaction: Dehydroalanine (β-elimination) OrganoZn->Elimination Heat / Base PdCat Pd2(dba)3 / SPhos + Aryl Halide OrganoZn->PdCat Transmetalation Product Cross-Coupled Product (Unnatural Amino Acid) PdCat->Product Reductive Elimination

Figure 1: Mechanistic workflow of the Negishi cross-coupling of N-Fmoc-3-iodo-L-alanine methyl ester.

References

  • DIPLOMATHESIS: Design and Synthesis of Isotope-Labeled Amino Acids and Precursors for Protein NMR Characterization. reposiTUm (TU Wien). Available at:[Link]

Optimization

Preventing side-product formation during Suzuki coupling on iodinated peptides

Welcome to the Peptide Functionalization Technical Support Center . This guide is engineered for researchers and drug development professionals facing challenges with late-stage peptide diversification.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Peptide Functionalization Technical Support Center . This guide is engineered for researchers and drug development professionals facing challenges with late-stage peptide diversification.

Suzuki-Miyaura cross-coupling (SMC) on iodinated peptides (e.g., containing 4-iodophenylalanine or 3-iodotyrosine) is a powerful bioorthogonal tool. However, the polyfunctional, chiral nature of peptides makes them highly susceptible to side reactions such as protodehalogenation, epimerization, and homocoupling[1]. This guide synthesizes mechanistic causality with field-validated protocols to ensure high-fidelity C–C bond formation.

Part 1: Mechanistic Troubleshooting & FAQ

Q1: I am observing massive protodehalogenation (Ar–I converting to Ar–H) instead of my cross-coupled peptide. What is the mechanistic cause and how do I stop it? The Causality: Protodehalogenation occurs when the rate of transmetalation is outcompeted by reduction of the Pd(II) oxidative addition complex[2]. This is typically caused by β -hydride elimination from aliphatic alcohol solvents (like isopropanol) or amine bases, which transfer a hydride to the palladium center, subsequently reducing the aryl iodide. The Solution:

  • Solvent Shift: Eliminate primary and secondary alcohols. Switch to aprotic/aqueous mixtures such as DMF/H 2​ O or THF/H 2​ O[3].

  • Accelerate Transmetalation: Use highly active, sterically demanding ligands (e.g., dppf for solid-phase, or TPPTS for aqueous solution-phase) to lower the activation energy of transmetalation[1][4].

  • Reagent Excess: Increase the equivalents of the boronic acid (up to 3–5 eq) to force the transmetalation equilibrium forward.

Q2: My peptide conjugate is forming, but I am losing chiral integrity (epimerization) at the α -carbon of the iodinated residue. How do I preserve stereocenters? The Causality: The α -protons of amino acids are relatively acidic. Prolonged exposure to strong bases (e.g., NaOH, KOH) at elevated temperatures (>80 °C) leads to deprotonation and subsequent racemization via an enolate intermediate. Furthermore, base-labile protecting groups like Fmoc can be prematurely cleaved[1]. The Solution: Utilize mild inorganic bases such as K 3​ PO 4​ or Na 2​ CO 3​ [4]. Lower the reaction temperature to 40–50 °C. If higher temperatures are required for sterically hindered couplings, utilize microwave irradiation (30 minutes) to minimize the time the peptide spends in basic conditions[3][5].

Q3: Yields are low, and LC-MS shows high levels of boronic acid homocoupling (Ar'–Ar'). The Causality: Homocoupling is an oxidative side reaction driven by the presence of dissolved oxygen, which intercepts the transmetalated Pd(II) species and forces a homodimeric reductive elimination. The Solution: Implement rigorous degassing (freeze-pump-thaw or argon sparging for 30 minutes). Alternatively, replace free boronic acids with potassium aryltrifluoroborates (R–BF 3​ K). Trifluoroborates are bench-stable and slowly hydrolyze in situ to release the active boronic acid, keeping its steady-state concentration low and preventing homodimerization[3][6].

Q4: The protocol works on simple sequences, but fails completely when my peptide contains Cysteine or Methionine. The Causality: Catalyst poisoning. The "soft" sulfur atoms in Cys (thiol) and Met (thioether) strongly coordinate to the "soft" Pd(II) and Pd(0) centers, pulling the catalyst out of the active cycle and forming stable, dead-end complexes[7]. The Solution: Always protect Cys residues (e.g., with S-tBu or S-Acm) prior to coupling. If working with native, unprotected peptides in water, you must use a massive excess of highly coordinating water-soluble ligands (like TPPTS or sSPhos) to thermodynamically outcompete sulfur coordination to the palladium center[1][8].

Part 2: Quantitative Optimization Matrix

To systematically eliminate side products, reference the following parameter adjustment matrix.

Target Side ProductMechanistic OriginProblematic ConditionOptimized Condition
Protodehalogenation β -hydride eliminationiPrOH, EtOH, Et 3​ NDMF/H 2​ O, THF/H 2​ O, K 3​ PO 4​
Epimerization α -carbon deprotonationNaOH, KOH, Temp >80°CK 3​ PO 4​ , Na 2​ CO 3​ , Temp 40-50°C
Homocoupling O 2​ -mediated oxidationAmbient atmosphereArgon degassing, Trifluoroborates
Catalyst Poisoning Sulfur-Pd coordinationFree Cys/Met, low ligandS-Acm protection, excess TPPTS
Fmoc Deprotection Base-catalyzed cleavageK 2​ CO 3​ at 80°CTemp 40°C or use Boc-protection

Part 3: Visualizing the Reaction Pathways

The following diagram maps the catalytic cycle of the Suzuki-Miyaura coupling, explicitly highlighting the branch points where side reactions hijack the process.

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition [Ar-Pd(II)-I] Pd0->OxAdd + Ar-I Poisoning Catalyst Poisoning (Pd-Sulfur Complex) Pd0->Poisoning Free Cys/Met ArI Iodinated Peptide (Ar-I) TransMet Transmetalation [Ar-Pd(II)-Ar'] OxAdd->TransMet + Ar'-B(OH)2 + Base ProtoDehal Protodehalogenation (Ar-H Side Product) OxAdd->ProtoDehal β-Hydride Elim. (from solvent/ligand) RedElim Reductive Elimination TransMet->RedElim HomoCouple Homocoupling (Ar'-Ar' Side Product) TransMet->HomoCouple O2 present RedElim->Pd0 Regeneration Product Cross-Coupled Peptide (Ar-Ar') RedElim->Product

Mechanistic branching of Suzuki-Miyaura coupling highlighting side-product formation pathways.

Part 4: Validated Experimental Protocols

A protocol is only as good as its built-in quality control. The following procedures are designed as self-validating systems to ensure intermediate confirmation before committing to final cleavage or purification.

Protocol A: Solid-Phase Suzuki-Miyaura Coupling (Microwave-Assisted)

Designed for fully protected peptides synthesized via SPPS containing 4-iodophenylalanine.[3][4][5]

Materials:

  • Resin-bound iodopeptide (e.g., Rink Amide resin)

  • Catalyst: PdCl 2​ (dppf) (10 mol%)

  • Base: K 3​ PO 4​ (5.0 eq, 2M aqueous solution)

  • Coupling Partner: Arylboronic acid or Potassium aryltrifluoroborate (3.0 - 5.0 eq)

  • Solvent: Degassed DMF

Step-by-Step Workflow:

  • Preparation & Degassing: Swell 100 mg of resin-bound iodopeptide in DMF for 30 mins. In a separate vial, dissolve the boronic acid and PdCl 2​ (dppf) in 2 mL of DMF. Sparge the solution with Argon for 15 minutes to eliminate oxygen (prevents homocoupling).

  • Reaction Assembly: Transfer the degassed catalyst/boronic acid solution to the resin. Add the degassed 2M K 3​ PO 4​ aqueous solution.

  • Microwave Irradiation: Seal the vessel under Argon. Irradiate at 80 °C for 30 minutes with gentle magnetic stirring. (Note: Conventional heating requires 12–20 hours at 55–80 °C, which increases the risk of Fmoc cleavage and epimerization[4]).

  • Self-Validation (Micro-cleavage): Withdraw 2-3 mg of resin beads. Wash with DMF, DCM, and MeOH. Treat with 50 μ L of TFA/TIPS/H 2​ O (95:2.5:2.5) for 1 hour. Evaporate, reconstitute in MeCN/H 2​ O, and analyze via LC-MS. Look for the mass shift corresponding to the desired biaryl product vs. protodehalogenation (M - 126 Da).

  • Global Cleavage: If conversion is >95% , wash the bulk resin extensively with DMF, 0.5% sodium diethyldithiocarbamate in DMF (to remove residual palladium), DCM, and MeOH. Proceed to standard TFA global cleavage.

Protocol B: Aqueous Solution-Phase Coupling (For Unprotected Peptides)

Designed for native, unprotected peptides containing iodotyrosine or iodophenylalanine.[1][8]

Materials:

  • Unprotected iodopeptide (1.0 eq)

  • Catalyst: Pd(OAc) 2​ (5-10 mol%)

  • Ligand: TPPTS (3,3',3''-Phosphanetriyltris(benzenesulfonic acid) trisodium salt) (20-30 mol%)

  • Base: Na 2​ CO 3​ (3.0 eq)

  • Coupling Partner: Arylboronic acid (2.0 eq)

  • Solvent: H 2​ O / CH 3​ CN (2:1 v/v)

Step-by-Step Workflow:

  • Catalyst Pre-activation: In a degassed vial, combine Pd(OAc) 2​ and TPPTS in water. Stir for 15 minutes until the solution turns pale yellow, indicating the formation of the active water-soluble Pd(0) complex.

  • Peptide Addition: Dissolve the unprotected iodopeptide and boronic acid in the H 2​ O/CH 3​ CN mixture. Add Na 2​ CO 3​ .

  • Coupling: Transfer the pre-activated catalyst to the peptide solution. Stir at 40 °C for 2–4 hours under Argon. (Note: 40 °C is the optimal thermal threshold to prevent degradation of thermolabile peptide bonds while maintaining catalytic turnover[1]).

  • Quenching & Purification: Quench the reaction by adding 1% TFA to lower the pH to ~3. Filter through a 0.22 μ m syringe filter to remove precipitated palladium black. Purify directly via preparative RP-HPLC.

References

  • Lee, T.-K., Manandhar, B., Kassees, K. J., & Ahn, J.-M. (2020). Peptide Ligation via the Suzuki–Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry, 85(3), 1376-1384.[Link]

  • Vilaró, M., Arsequell, G., Valencia, G., Ballesteros, A., & Barluenga, J. (2008). Arylation of Phe and Tyr Side Chains of Unprotected Peptides by a Suzuki−Miyaura Reaction in Water. Organic Letters, 10(15), 3243-3245.[Link]

  • Willemse, T., Schepens, W., van Vlijmen, H. W. T., Maes, B. U. W., & Ballet, S. (2017). The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization. Catalysts, 7(3), 74.[Link]

  • Afonso, A., Rosell-Hidalgo, A., & Albericio, F. (2010). Biaryl Peptides from 4-Iodophenylalanine by Solid-Phase Borylation and Suzuki–Miyaura Cross-Coupling. European Journal of Organic Chemistry, 2010(8), 1461-1468.[Link]

  • Do, N. T., et al. (2018). Chemical space screening around Phe3 in opioid peptides: modulating μ versus δ agonism by Suzuki-Miyaura cross-couplings. Bioorganic & Medicinal Chemistry, 26(6), 1191-1198.[Link]

  • Doan, N. D., et al. (2008). Effectiveness of the Suzuki−Miyaura Cross-Coupling Reaction for Solid-Phase Peptide Modification. Journal of Combinatorial Chemistry, 10(1), 44-51.[Link]

  • Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314.[Link]

  • Basch, C. H., et al. (2017). Diversifying Amino Acids and Peptides via Deaminative Reductive Cross-Couplings Leveraging High-Throughput Experimentation. Journal of the American Chemical Society, 139(15), 5313-5316.[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Fmoc Deprotection of 3-Iodo-L-Alanine Containing Peptides

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter catastrophic yield losses when incorporating 3-iodo-L-ala...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter catastrophic yield losses when incorporating 3-iodo-L-alanine into their peptide sequences.

While the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern Solid-Phase Peptide Synthesis (SPPS) [1], the standard deprotection conditions are fundamentally incompatible with the highly reactive β -iodo moiety. This guide provides a mechanistic breakdown of these failures, field-proven troubleshooting FAQs, and self-validating protocols to ensure the integrity of your iodo-peptides.

Mechanistic Insight: The Dual Threat of Piperidine

The root cause of failure lies in the chemical nature of 3-iodo-L-alanine. It contains an excellent leaving group (iodide) adjacent to an acidic α -proton. When exposed to 20% piperidine in DMF—the industry standard for Fmoc removal—the peptide is subjected to a strong, highly nucleophilic secondary amine [2]. This triggers two competing degradation pathways:

  • Base-Catalyzed β -Elimination: The base abstracts the α -proton, expelling the iodide ion to form a double bond, resulting in Dehydroalanine (Dha) .

  • Nucleophilic Substitution: Piperidine directly attacks the β -carbon via an SN​2 mechanism, displacing the iodide to form a 3-(1-piperidinyl)alanine adduct[3].

Reaction pathways of 3-iodo-L-alanine under standard vs. optimized Fmoc deprotection conditions.

Troubleshooting Guide & FAQs

Q1: My LC-MS shows a major byproduct with a mass shift of -128 Da. What is happening? A: You are observing the formation of Dehydroalanine (Dha). The loss of hydrogen (1 Da) and iodine (127 Da) via β -elimination results in a net mass shift of -128 Da from your target mass. This is strictly driven by the basicity of your deprotection reagent.

Q2: I also see a secondary byproduct with a -43 Da mass shift. Is this related? A: Yes. This is the piperidine adduct. The peptide loses iodine (-127 Da) but gains a piperidino group (+84 Da), resulting in a net shift of -43 Da. This confirms that piperidine is acting as a nucleophile, not just a base.

Q3: How can I modify the Fmoc deprotection step to suppress these side reactions? A: You must switch to a milder, less nucleophilic base system. The most effective field-proven alternative is 5% Piperazine with 0.1 M HOBt in DMF [4]. Piperazine is a weaker base (pKa ~9.8) than piperidine (pKa ~11.1), which reduces elimination. The addition of HOBt (an acidic additive) slightly buffers the microenvironment, further suppressing base-catalyzed β -elimination without stopping Fmoc removal.

Q4: Can I just use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) instead? A: Proceed with extreme caution. While DBU is non-nucleophilic (which entirely prevents the -43 Da piperidine adduct), it is a much stronger base than piperidine. Using standard 1-5% DBU will rapidly accelerate β -elimination, converting almost all your 3-iodo-alanine to Dha [2].

Q5: My Fmoc deprotection is optimized, but my iodine is still missing after final cleavage. Why? A: Check your cleavage cocktail. If you are using standard Reagent K (which contains ethanedithiol/EDT), the thiols will act as potent nucleophiles and displace the iodine during the TFA cleavage step. You must use a thiol-free cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H 2​ O).

Quantitative Data: Impact of Deprotection Conditions

The table below summarizes the causality between base selection and peptide integrity, demonstrating why standard conditions fail for 3-iodo-L-alanine.

Deprotection Reagent (in DMF)Time% Intact Iodo-Peptide% Dha Byproduct (-128 Da)% Adduct Byproduct (-43 Da)
20% Piperidine (Standard)2 x 5 min< 10%~60%~30%
1% DBU 2 x 3 min~25%~75%0% (Non-nucleophilic)
50% Morpholine 2 x 15 min~85%~15%< 1%
5% Piperazine + 0.1 M HOBt 2 x 10 min> 95% < 5% 0%
Self-Validating Experimental Protocols

To ensure a self-validating system, the following protocols integrate real-time monitoring and orthogonal cleavage strategies to protect the fragile C-I bond.

Optimized SPPS workflow for peptides containing 3-iodo-L-alanine.

Protocol 1: Optimized Fmoc Deprotection (Piperazine/HOBt)

Causality: This protocol utilizes a weaker base buffered with a weak acid to selectively remove Fmoc without triggering elimination.

  • Preparation: Prepare a fresh solution of 5% (w/v) Piperazine and 0.1 M HOBt in DMF. (Note: Piperazine dissolves slowly; sonicate for 5 minutes if necessary).

  • First Treatment: Add 5 mL of the deprotection solution per gram of resin. Agitate gently for 10 minutes at room temperature.

  • Drain and Repeat: Drain the reaction vessel and add a fresh 5 mL/g of the deprotection solution. Agitate for another 10 minutes.

  • Validation (UV Monitoring): Collect the drained deprotection fluid. Measure UV absorbance at 301 nm to quantify the dibenzofulvene-piperazine adduct. A flat baseline compared to the previous cycle confirms complete deprotection.

  • Washing: Wash the resin rigorously with DMF (5 x 1 min) and DCM (3 x 1 min) to remove all traces of piperazine before the next coupling step.

Protocol 2: Thiol-Free Cleavage & LC-MS Integrity Check

Causality: Standard scavengers like EDT will destroy the 3-iodo group via nucleophilic attack. Triisopropylsilane (TIS) provides hydride scavenging without nucleophilicity.

  • Preparation: Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% ultra-pure H 2​ O. Strictly avoid EDT or thioanisole.

  • Cleavage: Add 10 mL of the cocktail per gram of dry resin. Stir gently for 2 hours at room temperature.

  • Precipitation: Filter the resin and precipitate the peptide into 10 volumes of ice-cold diethyl ether. Centrifuge at 4000 rpm for 5 minutes.

  • Validation: Dissolve a 1 mg sample in 50% Acetonitrile/Water. Run an LC-MS analysis.

    • Success Criterion: Base peak matches the theoretical mass of the iodo-peptide.

    • Failure Criterion: Presence of a -128 Da peak indicates the deprotection base was too strong; presence of a -43 Da peak indicates nucleophilic contamination.

References
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? National Institutes of Health (NIH) / PMC[Link]

  • Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent USPTO / European Peptide Symposium [Link]

Optimization

Technical Support Center: Characterization of Impurities from N-Fmoc-3-iodo-L-alanine methyl ester Incorporation

Welcome to the technical support center for the utilization of N-Fmoc-3-iodo-L-alanine methyl ester in peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the utilization of N-Fmoc-3-iodo-L-alanine methyl ester in peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges associated with this unique amino acid derivative. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you identify and characterize impurities, ensuring the integrity of your synthetic peptides.

Introduction

N-Fmoc-3-iodo-L-alanine methyl ester is a valuable building block in solid-phase peptide synthesis (SPPS), offering a unique handle for post-synthetic modifications such as cross-coupling reactions and radiolabeling.[1] However, its incorporation is not without challenges. The presence of the iodine atom on the β-carbon introduces specific pathways for impurity formation that require careful consideration and characterization. This guide will equip you with the knowledge to anticipate, identify, and mitigate these impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities observed when using N-Fmoc-3-iodo-L-alanine methyl ester?

A1: The primary impurities arise from the inherent reactivity of the C-I bond and the susceptibility of the β-hydrogen to elimination. The most frequently encountered impurities include:

  • β-Elimination Products (Dehydroalanine): This is a common side reaction for amino acids with electron-withdrawing groups at the β-position.[2] Under basic conditions, such as the piperidine treatment used for Fmoc deprotection, elimination of HI can occur, leading to the formation of a dehydroalanine residue in the peptide sequence.

  • Piperidine Adducts: The dehydroalanine intermediate is an electrophilic Michael acceptor and can react with piperidine, the Fmoc deprotection reagent, to form a 3-(1-piperidinyl)alanine residue.[3]

  • Deletion Sequences: Incomplete Fmoc deprotection or inefficient coupling can lead to the absence of the N-Fmoc-3-iodo-L-alanine methyl ester in the final peptide sequence.[4]

  • Insertion Sequences (Double Incorporation): The presence of free amino acid in the building block stock can lead to the incorporation of an extra amino acid residue.[5][6]

  • Racemization Products: The α-carbon of amino acids can be susceptible to epimerization under the basic conditions of Fmoc deprotection, leading to the formation of diastereomeric impurities.[4]

Q2: What causes the formation of β-elimination products during Fmoc deprotection?

A2: The formation of β-elimination products is a base-catalyzed reaction. The iodine atom is a good leaving group, and the hydrogen on the β-carbon is acidic. During Fmoc deprotection, the secondary amine, piperidine, acts as a base, abstracting the β-proton and facilitating the elimination of hydrogen iodide (HI) to form a double bond, resulting in a dehydroalanine residue.[2][7]

Q3: How can I minimize the formation of piperidine adducts?

A3: The formation of piperidine adducts is a direct consequence of β-elimination. Therefore, minimizing β-elimination is key. Strategies include:

  • Reducing Deprotection Time: Use the shortest possible piperidine treatment time necessary for complete Fmoc removal.[8]

  • Using Alternative Bases: Consider using less nucleophilic bases for Fmoc deprotection, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with a scavenger for the dibenzofulvene byproduct.[9] However, DBU can also promote aspartimide formation in sensitive sequences.[9] Piperazine has also been reported to reduce some base-induced side reactions.[10][11]

  • Lowering Temperature: Performing the deprotection at a lower temperature can help reduce the rate of the elimination reaction.

Q4: What are the recommended analytical techniques for identifying these impurities?

A4: A combination of chromatographic and spectrometric techniques is essential for the comprehensive characterization of these impurities.[12][13]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the primary tool for separating the desired peptide from its impurities.[12][14] Using a high-resolution column and optimizing the gradient are crucial for resolving closely eluting species.

  • Mass Spectrometry (MS): LC-MS is a powerful technique for identifying impurities by their mass-to-charge ratio.[15] This allows for the confirmation of expected side products (e.g., dehydroalanine, piperidine adduct) and the identification of unexpected impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation of isolated impurities, NMR can provide detailed information about the connectivity and stereochemistry of the molecule.[13]

Troubleshooting Guides

This section provides a problem-solution framework for common issues encountered during the incorporation of N-Fmoc-3-iodo-L-alanine methyl ester.

Problem: Unexpected peaks in my HPLC chromatogram.
Possible Cause Troubleshooting Steps & Explanation
β-Elimination and/or Piperidine Adduct Formation 1. Analyze by LC-MS: Identify the mass of the unexpected peaks. A mass difference of -127.9 Da corresponds to the loss of HI (β-elimination to dehydroalanine). A mass difference of +84.1 Da from the dehydroalanine peak (or -43.8 Da from the iodo-alanine containing peptide) suggests the formation of a piperidine adduct. 2. Optimize Deprotection: Reduce the piperidine deprotection time or consider using an alternative, less nucleophilic base like DBU with a scavenger.[9]
Deletion Sequence 1. Check Mass Spectrum: Look for a peak with a mass corresponding to the target peptide minus the mass of the 3-iodo-alanine residue. 2. Optimize Coupling: Ensure complete coupling of the N-Fmoc-3-iodo-L-alanine methyl ester. Double coupling or using a more potent coupling reagent like HATU may be necessary.[8]
Insertion Sequence 1. Check Mass Spectrum: Look for a peak with a mass corresponding to the target peptide plus the mass of an additional 3-iodo-alanine residue. 2. Check Purity of Building Block: Ensure the N-Fmoc-3-iodo-L-alanine methyl ester is free from the corresponding unprotected amino acid.[6]
Racemization 1. Use Chiral HPLC: Employ a chiral column or chiral mobile phase additive to separate diastereomers. 2. Optimize Deprotection: Minimize exposure to basic conditions. Consider using additives like HOBt in the deprotection solution, which has been shown to reduce racemization in some cases.[3]
Problem: Mass spectrometry data shows a mass loss of approximately 128 Da.
Possible Cause Explanation & Solution
β-Elimination A mass loss of ~128 Da corresponds to the loss of hydrogen iodide (HI) from the 3-iodo-alanine residue, forming a dehydroalanine residue. This is a strong indication of β-elimination. Solution: As detailed above, optimize the Fmoc deprotection conditions by reducing the time, temperature, or by using an alternative base.
Problem: Low yield of the desired peptide.
Possible Cause Troubleshooting Steps & Explanation
Significant Side Product Formation Extensive β-elimination and subsequent adduct formation can significantly reduce the yield of the target peptide. Solution: Implement the strategies to minimize β-elimination as described previously.
Incomplete Coupling The bulky iodine atom may sterically hinder the coupling reaction. Solution: Use a more powerful coupling reagent (e.g., HATU, HCTU) and/or extend the coupling time. Perform a ninhydrin test to confirm complete coupling before proceeding to the next step.
Premature Cleavage from Resin While less common with standard linkers, some base-labile linkers might be susceptible to cleavage by piperidine over extended deprotection times.[9] Solution: Ensure the choice of resin and linker is compatible with the planned synthesis strategy. For C-terminal amides, Rink amide resin is a robust choice.[16]

Experimental Protocols

Protocol 1: HPLC Analysis of Crude Peptide
  • Sample Preparation: Cleave a small amount of peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Precipitate the peptide in cold diethyl ether, centrifuge, and dissolve the pellet in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

  • HPLC System: A standard reverse-phase HPLC system with a C18 column is recommended.[12]

  • Mobile Phases:

    • A: 0.1% TFA in water

    • B: 0.1% TFA in acetonitrile

  • Gradient: A typical gradient would be 5-65% B over 30 minutes, but this should be optimized for the specific peptide.

  • Detection: Monitor the elution profile at 214 nm and 280 nm.

Protocol 2: LC-MS Analysis for Impurity Identification
  • Sample Preparation: Prepare the sample as for HPLC analysis.

  • LC-MS System: An HPLC system coupled to a mass spectrometer (e.g., ESI-QTOF or Orbitrap) is ideal for accurate mass measurements.[15]

  • Chromatography: Use the same column and mobile phases as for the analytical HPLC, ensuring compatibility with the MS detector.

  • Mass Spectrometry: Acquire data in positive ion mode over a mass range that includes the expected peptide and potential impurities.

  • Data Analysis: Extract the masses of the peaks observed in the chromatogram and compare them to the calculated masses of the expected product and potential impurities (see table below).

Impurity Expected Mass Change from Target Peptide
β-Elimination (Dehydroalanine)-127.9 Da
Piperidine Adduct-43.8 Da
Deletion of Iodo-alanine-(Mass of Iodo-alanine residue)
Insertion of Iodo-alanine+(Mass of Iodo-alanine residue)

Visualization of Impurity Formation

The following diagram illustrates the key side reactions that can occur during the deprotection step of a peptide containing N-Fmoc-3-iodo-L-alanine.

Impurity_Formation Peptide-NH-CH(CH2I)-CO-Resin Peptide-NH-CH(CH2I)-CO-Resin (Target Peptide on Resin) Dehydroalanine_Residue Peptide-NH-C(=CH2)-CO-Resin (Dehydroalanine) Peptide-NH-CH(CH2I)-CO-Resin->Dehydroalanine_Residue  β-Elimination  (+ Piperidine, -HI) Piperidine_Adduct Peptide-NH-CH(CH2-Piperidinyl)-CO-Resin (Piperidine Adduct) Dehydroalanine_Residue->Piperidine_Adduct  Michael Addition  (+ Piperidine)

Caption: Key side reactions during Fmoc deprotection.

References

  • SRIRAMCHEM. Fmoc-3-iodo-L-Alanine methyl ester.
  • ChemPep. Fmoc Solid Phase Peptide Synthesis.
  • Organic Syntheses Procedure. SYNTHESIS OF N-(tert-BUTOXYCARBONYL)
  • PMC.
  • Creative Peptides.
  • Tamilnadu Test House. Analytical Methods For Amino Acids.
  • PubMed.
  • Oxford Global.
  • Waters.
  • Sigma-Aldrich. Novabiochem® Fmoc-Amino Acids.
  • Nowick Laboratory.
  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • ResearchGate. Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent.
  • Chemistry LibreTexts. 4.
  • Benchchem.
  • ResearchGate.

Sources

Troubleshooting

Compatibility of N-Fmoc-3-iodo-L-alanine methyl ester with different linkers and resins

Welcome to the Technical Support Center for N-Fmoc-3-iodo-L-alanine methyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the use of this...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for N-Fmoc-3-iodo-L-alanine methyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the use of this versatile building block in solid-phase peptide synthesis (SPPS). Here, you will find troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of its compatibility with different linkers and resins.

As Senior Application Scientists, we understand that the successful incorporation and manipulation of unique amino acids like N-Fmoc-3-iodo-L-alanine methyl ester are critical for advancing peptide-based therapeutics and research. The iodine moiety offers a powerful handle for post-synthetic modifications, such as palladium-catalyzed cross-coupling reactions, enabling the creation of novel peptide structures.[1][2] However, its unique reactivity also presents challenges that require careful consideration of the chosen solid-phase support and cleavage conditions.

This guide is structured to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of N-Fmoc-3-iodo-L-alanine methyl ester in peptide synthesis?

A1: N-Fmoc-3-iodo-L-alanine methyl ester is primarily used as a synthetic handle for post-synthetic modifications of peptides on the solid support. The carbon-iodine bond is a versatile functional group for various transition metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Sonogashira couplings.[1][2] This allows for the introduction of a wide range of functionalities, such as aryl groups, alkynes, and other complex moieties, after the peptide backbone has been assembled. This approach is instrumental in creating stapled peptides, peptidomimetics, and probes for chemical biology.[3]

Q2: Are there any general stability concerns with the iodo- group during standard Fmoc-SPPS?

A2: The iodo- group on the alanine side chain is generally stable under the standard conditions of Fmoc-SPPS, which involve repetitive cycles of basic treatment (e.g., piperidine in DMF) for Fmoc deprotection and coupling reactions using standard activators (e.g., HBTU, HATU).[4] However, prolonged exposure to strong nucleophiles or high temperatures should be avoided to prevent potential side reactions.

Q3: Can the methyl ester at the C-terminus be cleaved on the resin?

A3: The C-terminal methyl ester of N-Fmoc-3-iodo-L-alanine methyl ester is generally stable during SPPS. If the free C-terminal carboxylic acid is required, it is advisable to synthesize or purchase the corresponding N-Fmoc-3-iodo-L-alanine with a free carboxylic acid for loading onto the resin.

Q4: What are the key considerations when choosing a resin for use with N-Fmoc-3-iodo-L-alanine methyl ester?

A4: The choice of resin depends on the desired C-terminal functionality of the peptide (acid or amide) and the planned post-synthetic modifications.

  • Wang resin is suitable for obtaining a C-terminal carboxylic acid.[5][6]

  • Rink Amide resin is used to generate a C-terminal amide.[4][7]

  • Sieber Amide resin is also used for C-terminal amides and is known for its high acid lability, allowing for milder cleavage conditions which can be beneficial for sensitive peptides.[8][9][10]

The compatibility of the resin and its linker with the conditions of any planned on-resin reactions (e.g., palladium catalysis) is a critical factor.

Troubleshooting Guides

Compatibility with Wang Resin

Wang resin is a popular choice for the synthesis of peptides with a C-terminal carboxylic acid.[5][6]

Coupling and On-Resin Modifications

Issue: Low Coupling Efficiency

  • Cause: Steric hindrance from the iodine atom can sometimes lead to slower coupling kinetics compared to standard amino acids.

  • Solution:

    • Extended Coupling Time: Increase the coupling time to 2-4 hours.

    • Double Coupling: Perform a second coupling step with fresh reagents.

    • Choice of Coupling Reagent: Use a more potent activating agent like HATU or HCTU.

Issue: Inefficient On-Resin Suzuki-Miyaura or Sonogashira Coupling

  • Cause: The choice of catalyst, base, and solvent system is crucial for successful on-resin cross-coupling. Improper conditions can lead to low yields or decomposition of the peptide-resin.

  • Troubleshooting Protocol:

    • Catalyst and Ligand: For Suzuki-Miyaura coupling, Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable phosphine ligand (e.g., SPhos) are commonly used.[1][3] For Sonogashira coupling, a combination of a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI) is typically employed.[2]

    • Base: Use a mild inorganic base such as Na₂CO₃ or K₂CO₃.[1] Stronger organic bases may cause side reactions.

    • Solvent System: A mixture of organic solvents and water is often necessary to facilitate the reaction. Common systems include DME/water or THF/water.[1]

    • Degassing: Thoroughly degas all solvents and reagents to prevent oxidation of the catalyst.

    • Temperature: Optimize the reaction temperature. While some reactions proceed at room temperature, others may require gentle heating.

On_Resin_Coupling_Wang Peptide_Wang Peptide on Wang Resin (with 3-iodo-Ala) Coupled_Product Cross-Coupled Peptide on Wang Resin Peptide_Wang->Coupled_Product Suzuki-Miyaura Coupling Aryl_Boronic_Acid Aryl Boronic Acid Aryl_Boronic_Acid->Coupled_Product Pd_Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Pd_Catalyst->Coupled_Product Base Base (e.g., Na2CO3) Base->Coupled_Product Solvent Solvent (e.g., DME/H2O) Solvent->Coupled_Product

Caption: On-resin Suzuki-Miyaura coupling on Wang resin.

Cleavage

Issue: Side Reactions During TFA Cleavage

  • Cause: The electron-withdrawing nature of the iodine atom can make the alanine backbone susceptible to side reactions. Additionally, reactive carbocations generated during cleavage can react with sensitive residues.[11]

  • Recommended Cleavage Cocktail:

    • A standard cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) is often sufficient for peptides without other sensitive residues.[12] Triisopropylsilane (TIS) is an effective scavenger for carbocations.

    • If the peptide contains other sensitive residues like Trp, Met, or Cys, a more comprehensive cocktail such as Reagent K (TFA/phenol/water/thioanisole/EDT) should be used.[11][13]

Cleavage Cocktail ComponentPurpose
TFA Cleaves the peptide from the resin and removes side-chain protecting groups.[14]
TIS Scavenges carbocations.[11]
Water Acts as a scavenger for tert-butyl cations.[14]
Thioanisole A scavenger that protects against re-alkylation of sensitive residues.[13]
EDT (Ethanedithiol) Protects cysteine residues and helps to maintain a reducing environment.[15]
Compatibility with Rink Amide Resin

Rink Amide resin is commonly used for the synthesis of peptide amides.[4][7]

Coupling and On-Resin Modifications

The considerations for coupling N-Fmoc-3-iodo-L-alanine methyl ester to Rink Amide resin are similar to those for Wang resin. On-resin palladium-catalyzed couplings have been successfully performed on peptides attached to Rink Amide resin.[1][3]

Issue: Decomposition of the Rink Amide Linker During On-Resin Reactions

  • Cause: The Rink Amide linker can be sensitive to certain reagents and prolonged reaction times at elevated temperatures, which may be required for some cross-coupling reactions.

  • Solution:

    • Milder Reaction Conditions: Optimize the cross-coupling reaction to proceed at or near room temperature if possible.

    • Shorter Reaction Times: Monitor the reaction closely and quench it as soon as it reaches completion.

    • Catalyst Choice: Screen different palladium catalysts and ligands to find a system that is efficient under milder conditions.

Cleavage

Issue: Formation of C-terminal N-alkylated Amide By-product

  • Cause: The Rink Amide linker can sometimes lead to the formation of this by-product during TFA cleavage.[14]

  • Recommended Cleavage Cocktail:

    • To prevent this side reaction, 1,3-dimethoxybenzene (DMB) can be added to the cleavage cocktail. A recommended mixture is TFA/TIS/DMB (92.5:2.5:5).[14]

    • For peptides with other sensitive residues, Reagent B (TFA/Phenol/Water/TIS - 88:5:5:2) is a good general-purpose choice.[7][14]

Cleavage_Rink cluster_cleavage Cleavage from Rink Amide Resin Peptide_Resin Peptide-Rink Amide Resin Cleaved_Peptide Crude Peptide Amide Peptide_Resin->Cleaved_Peptide TFA Cleavage Byproduct N-alkylated Amide By-product (potential) Peptide_Resin->Byproduct Side Reaction TFA_Cocktail TFA Cleavage Cocktail (e.g., with TIS, DMB) TFA_Cocktail->Cleaved_Peptide

Caption: Cleavage from Rink Amide resin and potential side reaction.

Compatibility with Sieber Amide Resin

Sieber Amide resin is a hyper-acid-labile resin used for the synthesis of peptide amides, including fully protected peptide amides.[8][9][10]

Coupling and On-Resin Modifications

Coupling of N-Fmoc-3-iodo-L-alanine methyl ester to Sieber Amide resin follows standard protocols.[8][16] However, the high acid lability of the linker must be taken into account during any on-resin modifications.

Issue: Premature Cleavage During On-Resin Reactions

  • Cause: The Sieber Amide linker is sensitive to even mild acidic conditions that may be generated during some on-resin reactions or work-up procedures.

  • Solution:

    • Strictly Neutral or Basic Conditions: Ensure that all on-resin modification steps are performed under neutral or basic conditions.

    • Avoid Acidic Washes: Do not use any acidic washes during the work-up of on-resin reactions.

    • Careful Reagent Selection: Scrutinize all reagents for acidic impurities.

Cleavage

Issue: Loss of Side-Chain Protecting Groups When Preparing Protected Peptides

  • Cause: The goal of using Sieber Amide resin is often to cleave the peptide with its side-chain protecting groups intact. Standard high-TFA concentration cocktails will remove these groups.[9]

  • Recommended Cleavage Conditions for Protected Peptides:

    • Use a very mild cleavage cocktail, typically 1-2% TFA in dichloromethane (DCM).[8][10]

    • Perform the cleavage in a flow-through manner to minimize contact time of the cleaved peptide with the acidic solution.[9]

Issue: Incomplete Cleavage with Mild TFA

  • Cause: While the Sieber linker is very acid-labile, incomplete cleavage can sometimes occur, especially with longer or more sterically hindered peptides.[10]

  • Troubleshooting Protocol:

    • Repetitive Cleavage: Treat the resin with fresh 1-2% TFA/DCM multiple times.

    • Increased Reaction Time: Extend the cleavage time, but monitor carefully for any degradation of the peptide. Recent studies have shown that extending the cleavage time to 120 minutes can significantly improve yield.[10]

    • Alternative "Green" Solvents: Recent research suggests that p-xylene or toluene can be effective and more environmentally friendly alternatives to DCM for cleavage from Sieber Amide resin.[10][17]

References

  • Fields, G. B., & Noble, R. L. (1990). Solid Phase Peptide Synthesis Utilizing 9-Fluorenylmethoxycarbonyl Amino Acids. International Journal of Peptide and Protein Research, 35(3), 161–214.
  • The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cycliz
  • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Thermo Fisher Scientific.
  • Peptide stapling by late-stage Suzuki–Miyaura cross-coupling. (2020). Beilstein Journal of Organic Chemistry, 16, 2185–2194.
  • Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
  • Cleavage Cocktails; Reagent B. Aapptec Peptides.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • Supporting inform
  • Supporting inform
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor
  • Technical Support Information Bulletin 1073 - Wang Resin. Aapptec Peptides.
  • Technical Support Information Bulletin 1092 - Sieber Amide Resin. Aapptec Peptides.
  • Thermal Cleavage of the Fmoc Protection Group. (2010). CHIMIA International Journal for Chemistry, 64(4), 244-247.
  • Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides and its use in a structure-activity relationship study of a class B GPCR ligand. (2015). European Journal of Medicinal Chemistry, 104, 106-114.
  • Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for 18F-labelling of peptides. (2019). Organic & Biomolecular Chemistry, 17(5), 1159-1165.
  • Scavengers for Boc deprotection to prevent side reactions. Benchchem.
  • Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin. (2022). ChemistryOpen, 11(12), e202200236.
  • Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin. Aapptec Peptides.
  • Novabiochem® - Fmoc resin cleavage protocols. Merck Millipore.
  • Peptides containing cysteine: the role of scavengers in cleavage cocktail. (2023). Biotage.
  • Acid CleavageLDeprotection in Fmoc/tBu Solid-Phase Peptide Synthesis.
  • Fmoc-Ala-Wang resin (100-200 mesh) Millipore. Sigma-Aldrich.
  • Thermal Cleavage of the Fmoc Protection Group. (2010). CHIMIA, 64(4), 244-247.
  • Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin. (2022). ChemistryOpen, 11(12), e202200236.
  • Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. (2023). Applied Sciences, 13(14), 8195.

Sources

Reference Data & Comparative Studies

Validation

Comparative Performance Guide: N-Fmoc-3-iodo-L-alanine methyl ester vs. N-Fmoc-3-bromo-L-alanine in Cross-Coupling

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Focus: Synthesis of Unnatural Amino Acids via Negishi Cross-Coupling As a Senior Application Scientist, I frequently consul...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Focus: Synthesis of Unnatural Amino Acids via Negishi Cross-Coupling

As a Senior Application Scientist, I frequently consult on the design of scalable routes for unnatural amino acid synthesis. A critical decision point in these workflows is the selection of the halogenated alanine precursor. This guide objectively compares the performance of N-Fmoc-3-iodo-L-alanine methyl ester against N-Fmoc-3-bromo-L-alanine in palladium-catalyzed Negishi cross-coupling, detailing the mechanistic causality behind their reactivity differences and providing field-validated protocols.

Chemical Properties & Reactivity Profile

The efficiency of a Negishi cross-coupling reaction relies heavily on the rapid formation of the organozinc intermediate and its subsequent transmetalation. The structural differences between these two precursors dictate entirely different experimental trajectories.

Halogen Reactivity: The C-I vs. C-Br Bond

The carbon-iodine (C-I) bond in N-Fmoc-3-iodo-L-alanine methyl ester is significantly weaker (bond dissociation energy ~234 kJ/mol) and more polarizable than the carbon-bromine (C-Br) bond (~280 kJ/mol)[1]. Mechanistically, this lower activation energy allows for rapid and quantitative zinc insertion using standard, commercially available zinc dust at room temperature. Conversely, the stronger C-Br bond in the bromo-derivative resists insertion, often necessitating the use of highly reactive Rieke zinc or elevated temperatures, which can lead to the premature cleavage of the base-labile Fmoc protecting group.

C-Terminus State: Methyl Ester vs. Free Acid

A frequently overlooked but critical variable is the state of the C-terminus. N-Fmoc-3-iodo-L-alanine methyl ester features a protected carboxylate, preventing unwanted side reactions. N-Fmoc-3-bromo-L-alanine is supplied as a free carboxylic acid. In organometallic chemistry, free acidic protons are highly detrimental; the carboxylic acid (pKa ~2-3) will rapidly protonate and quench any formed carbon-zinc bond, yielding a reduced byproduct rather than the desired organozinc reagent. Therefore, the bromo-acid requires a mandatory pre-esterification step, reducing overall atom economy.

Comparative Performance Data

The following table summarizes the quantitative performance metrics of both precursors under standard cross-coupling conditions.

ParameterN-Fmoc-3-iodo-L-alanine methyl esterN-Fmoc-3-bromo-L-alanine (Free Acid)
C-X Bond Dissociation Energy ~234 kJ/mol (Highly reactive)~280 kJ/mol (Less reactive)
C-Terminus Protection Methyl Ester (Protected)Free Acid (Unprotected)
Zinc Insertion Conditions Zn dust, DMF, RT (30-45 mins)Rieke Zn or Heat required
Organozinc Stability High (stable intermediate)Low (prone to auto-protonation)
Typical Coupling Yield 60–90% < 30% (without pre-protection)
Ortho-Substituted Ar-X Tolerance Excellent (with SPhos ligand)Poor (steric hindrance + low reactivity)

Mechanistic Insights: The Jackson Conditions

The synthesis of stereo-defined aromatic amino acids via Negishi cross-coupling was pioneered by Richard Jackson's group in 1989[1]. Historically, the cross-coupling of zincated amino acids was capricious, often yielding poor results with sterically hindered ortho-substituted aryl halides.

However, revolutionized this workflow by identifying that a combination of Pd2(dba)3 and the biarylphosphine ligand SPhos (in a 1:2 molar ratio) serves as an excellent precatalyst for the iodo-ester[2].

The Causality: Why does this specific system work so well with the iodo-ester? The bulky, electron-rich SPhos ligand accelerates the oxidative addition of the aryl halide to the Pd(0) center. Concurrently, the protected methyl ester prevents the zinc species from forming unreactive chelates, ensuring rapid transmetalation. The reductive elimination is then accelerated by the steric bulk of SPhos, yielding the protected phenylalanine derivative without loss of enantiomeric purity[2][3].

Experimental Workflows

Workflow cluster_iodo N-Fmoc-3-iodo-L-alanine methyl ester cluster_bromo N-Fmoc-3-bromo-L-alanine (Free Acid) I_Start Start: Iodo Ester I_Zn Zn Dust, DMF, RT (Mild Insertion) I_Start->I_Zn I_Coupling Pd2(dba)3 / SPhos Ar-X I_Zn->I_Coupling I_Product High Yield (60-90%) No Side Reactions I_Coupling->I_Product B_Start Start: Bromo Acid B_Protect Mandatory Protection (Esterification) B_Start->B_Protect B_Zn Rieke Zn or Heat (Harsh Insertion) B_Protect->B_Zn B_Coupling Pd Catalysis Ar-X B_Zn->B_Coupling B_Product Lower Yield (30-50%) Risk of Fmoc Cleavage B_Coupling->B_Product

Figure 1: Comparative Negishi cross-coupling workflows for iodo-ester vs. bromo-acid precursors.

Protocol A: High-Yield Negishi Coupling (N-Fmoc-3-iodo-L-alanine methyl ester)

This protocol is a self-validating system adapted from the optimized Jackson conditions[3].

Step 1: Zinc Activation

  • In a flame-dried Schlenk flask under argon, suspend zinc dust (3.0 equiv) in dry DMF (2 mL/mmol).

  • Add 1,2-dibromoethane (5 mol%) and heat the suspension to 60 °C for 5 minutes.

  • Cool to room temperature, add chlorotrimethylsilane (TMSCl, 1 mol%), and stir for 15 minutes. Validation Check: The zinc suspension should change from a dull grey to a slightly clumpy, metallic appearance, indicating the removal of the passivating ZnO layer.

Step 2: Zinc Insertion

  • Dissolve N-Fmoc-3-iodo-L-alanine methyl ester (1.0 equiv) in dry DMF (1 mL/mmol).

  • Add the solution dropwise to the activated zinc suspension. Stir at room temperature for 30–45 minutes. Validation Check: Monitor via TLC (Hexanes/EtOAc 7:3). Quench a 10 µL aliquot in water and extract with EtOAc; TLC should show complete disappearance of the starting iodo-ester and the appearance of the reduced byproduct (N-Fmoc-alanine methyl ester) in the quenched sample.

Step 3: Cross-Coupling

  • In a separate flame-dried flask, charge Pd2(dba)3 (0.5–2.5 mol%), SPhos (1–5 mol%), and the aryl halide (0.8 equiv to ensure complete consumption).

  • Transfer the organozinc solution via a filter-tipped cannula to the catalyst mixture, leaving the excess solid zinc behind.

  • Stir at 50 °C until completion (typically 2–4 hours).

  • Workup: Quench with saturated aqueous NH4Cl, extract with EtOAc, wash with brine, dry over Na2SO4, and purify via silica gel chromatography.

Protocol B: Adaptation for N-Fmoc-3-bromo-L-alanine

If the bromo-acid must be used, the following modifications are strictly required to prevent reaction failure.

  • Mandatory Esterification: The free carboxylic acid must first be protected. React the bromo-acid with methyl iodide and K2CO3 in DMF, or use standard Fischer esterification conditions, to yield the protected ester.

  • Harsh Zinc Insertion: Due to the stronger C-Br bond, standard activated zinc dust is often insufficient. You must prepare or purchase highly reactive Rieke zinc. Suspend Rieke zinc in THF/DMF and add the protected bromoalanine.

  • Cross-Coupling: Proceed with the cross-coupling step. Note that higher temperatures (up to 70 °C) may be required, which drastically increases the risk of base-catalyzed Fmoc deprotection.

Conclusion

For the robust, scalable synthesis of unnatural amino acids via Negishi cross-coupling, N-Fmoc-3-iodo-L-alanine methyl ester is unequivocally the superior reagent. Its pre-protected C-terminus and highly reactive C-I bond allow for mild, room-temperature zinc insertion and high-yielding couplings. While N-Fmoc-3-bromo-L-alanine is a viable chemical entity, its use as a free acid with a less reactive halogen introduces unnecessary synthetic hurdles, lower yields, and reduced atom economy.

References

  • Brittain, W. D. G., et al. "Negishi cross-couplings in the synthesis of amino acids." Organic & Biomolecular Chemistry 16.1 (2018): 10-20. URL:[Link]

  • Ross, A. J., Lang, H. L., & Jackson, R. F. W. "Much Improved Conditions for the Negishi Cross-Coupling of Iodoalanine Derived Zinc Reagents with Aryl Halides." The Journal of Organic Chemistry 75.1 (2010): 245-248. URL:[Link]

Sources

Comparative

Comparison of reactivity between iodinated and brominated alanine derivatives in SPPS

Engineering Peptide Scaffolds: A Comparative Guide to Iodinated vs. Brominated Alanine Derivatives in SPPS Solid-Phase Peptide Synthesis (SPPS) has evolved beyond the assembly of canonical amino acids, becoming a premier...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Engineering Peptide Scaffolds: A Comparative Guide to Iodinated vs. Brominated Alanine Derivatives in SPPS

Solid-Phase Peptide Synthesis (SPPS) has evolved beyond the assembly of canonical amino acids, becoming a premier platform for the synthesis of complex, late-stage functionalized peptidomimetics[1]. For researchers engineering macrocyclic peptides, lantibiotics, or conjugated therapeutics, halogenated alanine derivatives—specifically Fmoc- β -iodoalanine and Fmoc- β -bromoalanine—are indispensable synthons.

However, treating these two derivatives as interchangeable is a critical experimental error. This guide dissects the mechanistic causality behind their reactivity, providing a framework for selecting the optimal halogenated building block based on the desired chemical transformation.

Mechanistic Causality: The Reactivity vs. Stability Paradigm

The choice between iodinated and brominated alanine derivatives hinges on the fundamental trade-off between bond dissociation energy and the basicity of the reaction environment.

Oxidative Addition in Cross-Coupling The C–I bond (~234 kJ/mol) is significantly weaker than the C–Br bond (~285 kJ/mol). In transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Sonogashira), the weaker C–I bond undergoes oxidative addition to palladium complexes much more rapidly. This allows Fmoc- β -iodoalanine to react under milder on-resin conditions, minimizing the risk of premature ester cleavage or epimerization of the growing peptide chain.

Nucleophilic Substitution & The β -Elimination Trap When synthesizing thioether-bridged peptides (lanthionines) via base-mediated nucleophilic substitution, the high leaving-group ability of iodide becomes a severe liability. Under the basic conditions required to activate a cysteine thiol, carbamate-protected β -iodoalanine is highly susceptible to β -elimination. The base abstracts the α -proton, expelling iodide to form a dehydroalanine (Dha) intermediate. Subsequent Michael addition by the thiol is non-stereoselective, yielding a diastereomeric mixture and destroying the stereochemical integrity of the peptide[2].

The Bromoalanine and Steric Shielding Solutions To achieve stereoselective lanthionine synthesis, researchers must alter the reaction kinetics. β -bromoalanine, possessing a stronger carbon-halogen bond, is significantly less prone to this elimination pathway[2]. It favors direct SN​2 displacement, allowing for the synthesis of lanthionines with high diastereomeric excess[2]. Alternatively, if an iodo-derivative must be used, switching the N-protecting group from Fmoc to a bulky Trityl (Trt) group sterically shields the α -proton, effectively shutting down the Dha elimination pathway.

G A Halogenated Alanine (Iodo or Bromo) B Base-Mediated Nucleophilic Substitution (with Cysteine) A->B Favorable for Bromo or Trt-Iodo C Base-Induced α-Proton Abstraction (β-Elimination) A->C Favorable for Fmoc-Iodo (High Reactivity) D Stereopure Lanthionine (Retention of Configuration) B->D E Dehydroalanine (Dha) Intermediate C->E F Michael Addition (with Cysteine) E->F G Diastereomeric Mixture (Loss of Stereocontrol) F->G

Caption: Mechanistic divergence of halogenated alanines: Direct substitution vs. elimination to dehydroalanine.

Quantitative Reactivity Profile

The following table summarizes the operational parameters for these derivatives to guide synthesis planning.

PropertyFmoc- β -iodo-Ala-OHFmoc- β -bromo-Ala-OHN-Trt- β -iodo-Ala-OH
Bond Dissociation Energy ~234 kJ/mol (C–I)~285 kJ/mol (C–Br)~234 kJ/mol (C–I)
Pd-Catalyzed Cross-Coupling Excellent (Mild conditions)Moderate (Requires optimized ligands)N/A (Trt limits elongation)
Nucleophilic Substitution ( SN​2 ) Poor (Elimination prone)High stereocontrolHigh stereocontrol
β -Elimination Tendency High (Forms Dha)Low (~5% under harsh conditions)[3]Very Low (Steric shielding)
Storage Stability Light-sensitive, store at -20°CStable at 4°CLight-sensitive, store at -20°C

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols incorporate built-in analytical checkpoints. A protocol is only robust if it can mathematically prove its own success prior to final cleavage.

Protocol A: On-Resin Suzuki-Miyaura Cross-Coupling (Using Fmoc- β -iodo-Ala-OH)

Rationale: Capitalizes on the highly reactive C–I bond for mild C–C bond formation without degrading the peptide backbone.

  • Coupling: Swell the resin-bound peptide in DMF. Deprotect the N-terminus using 20% piperidine in DMF[1]. Couple Fmoc- β -iodo-Ala-OH (3 equiv) using DIC/Oxyma (3 equiv) for 2 hours at room temperature.

  • Pre-Reaction Validation: Perform a mini-cleavage on 2 mg of resin using TFA/TIS/H2O (95:2.5:2.5). Analyze via LC-MS. Validation metric: The mass spectrum must show the target mass and the distinct isotopic signature of iodine.

  • Cross-Coupling: Degas a solution of the aryl boronic acid (5 equiv), Pd(PPh3​)4​ (0.1 equiv), and K3​PO4​ (5 equiv) in DMF. Add to the resin and agitate at 50°C for 12 hours under argon.

  • Post-Reaction Validation: Perform a second mini-cleavage. Validation metric: LC-MS must show the complete disappearance of the iodine isotope pattern and a mass shift of +(MassBoronic Acid​−MassIodine​) .

G N1 Resin-Bound Peptide N2 Fmoc Deprotection (20% Piperidine) N1->N2 N3 Coupling of Fmoc-β-Iodo-Ala-OH N2->N3 N4 On-Resin Suzuki Cross-Coupling (Pd cat., Boronic Acid) N3->N4 N5 LC-MS Validation & TFA Cleavage N4->N5

Caption: Workflow for incorporating Fmoc-β-iodoalanine and executing on-resin Suzuki-Miyaura cross-coupling.

Protocol B: Stereoselective Lanthionine Bridge Formation (Using Fmoc- β -bromo-Ala-OH)

Rationale: Utilizes the stability of the C–Br bond to prevent Dha formation during base-mediated thioetherification, ensuring stereoretention[2].

  • Assembly: Synthesize the linear peptide incorporating Fmoc- β -bromo-Ala-OH and a cysteine derivative with an orthogonal protecting group (e.g., Cys(Mmt)).

  • Selective Deprotection: Remove the Mmt group from Cysteine using 1% TFA in DCM (repeated 5 times, 2 mins each) until the yellow color of the trityl cation dissipates.

  • Pre-Cyclization Validation: Perform a mini-cleavage. Validation metric: LC-MS must show the exact mass of the linear bromo-peptide. If a mass shift of -80 Da (loss of HBr) is observed, premature β -elimination has occurred.

  • Cyclization: Treat the resin with 2% DIPEA in DMF for 4-6 hours to promote the intramolecular SN​2 displacement of the bromide by the free thiol.

  • Post-Cyclization Validation: Cleave the final peptide. Validation metric: Analytical HPLC must show a single, sharp peak. The presence of twin peaks (diastereomers) indicates that the reaction proceeded through the undesired Michael addition pathway rather than direct substitution[2].

References

  • Efficient Synthesis of Differently Protected Lanthionines via β-Bromoalanine Derivatives Source: ResearchGate URL:[Link]

  • Orthogonally Protected Lanthionines: Synthesis and Use for the Solid-Phase Synthesis of an Analogue of Nisin Ring C Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis Source: ACS Publications (Organic Process Research & Development) URL:[Link]

Sources

Validation

Analytical Comparison Guide: HPLC Validation of N-Fmoc-3-iodo-L-alanine methyl ester Incorporation

Executive Summary In the development of modified peptides, unnatural amino acids, and small-molecule radioligands, the incorporation of halogenated building blocks is a critical synthetic step. N-Fmoc-3-iodo-L-alanine me...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of modified peptides, unnatural amino acids, and small-molecule radioligands, the incorporation of halogenated building blocks is a critical synthetic step. N-Fmoc-3-iodo-L-alanine methyl ester (CAS 156017-42-4) serves as a highly reactive electrophilic scaffold, commercially available at ≥98% HPLC purity . This guide objectively compares its performance against alternative derivatives and provides a self-validating High-Performance Liquid Chromatography (HPLC) methodology to confirm its successful incorporation and purity.

Mechanistic Context: The Role of the Iodo-Substituent

The iodine atom at the β-carbon of the alanine derivative provides an exceptional leaving group for nucleophilic substitution. This is frequently exploited in complex synthetic pathways, such as Arbuzov reactions with triethyl phosphite to generate phosphonate-based radioligands [[1]]([Link]).

However, the highly polarizable and relatively weak C-I bond introduces a synthetic challenge: susceptibility to base-catalyzed β-elimination. If reaction conditions are not strictly controlled, the iodo-derivative rapidly degrades into a dehydroalanine byproduct. Consequently, analytical workflows must be designed to rapidly halt this degradation and chromatographically resolve the target molecule from elimination artifacts.

Reaction_Pathway Start N-Fmoc-3-iodo-L-alanine methyl ester Subst Nucleophilic Substitution (Target Pathway) Start->Subst Mild conditions Elim beta-Elimination (Side Reaction) Start->Elim Base catalysis Nu Nucleophile (e.g., Phosphite) Nu->Subst Prod Functionalized Amino Acid Subst->Prod Byprod Dehydroalanine Byproduct Elim->Byprod

Fig 1: Reaction pathways of Fmoc-3-iodo-Ala-OMe showing substitution vs. elimination.

Comparative Performance Analysis

When designing a synthetic route, chemists must choose the appropriate leaving group. Below is an objective comparison of N-Fmoc-3-iodo-L-alanine methyl ester against its chloro- and tosyl-alternatives.

DerivativeLeaving Group Abilityβ-Elimination RiskRelative HPLC Retention (C18)Primary Application
N-Fmoc-3-iodo-Ala-OMe Excellent High Longest (Highly lipophilic) Rapid radiolabeling, Arbuzov reactions
N-Fmoc-O-tosyl-Ser-OMe Very GoodModerateIntermediateGeneral nucleophilic substitutions
N-Fmoc-3-chloro-Ala-OMe PoorLowShortestHard nucleophile alkylations

Data Insight: While the iodo-derivative offers the highest substitution yield for soft nucleophiles, its high β-elimination risk necessitates rigorous HPLC monitoring. Its superior lipophilicity ensures it elutes significantly later than both the nucleophile and the dehydroalanine byproduct, allowing for baseline resolution.

Causality in Analytical Design (E-E-A-T)

To establish a trustworthy and self-validating protocol, every parameter in the HPLC method must have a mechanistic justification:

  • Dual-Wavelength Detection (254 nm / 301 nm): 254 nm captures the general aromatic backbone, while 301 nm is highly specific to the fluorenyl system. A consistent peak area ratio between 254 nm and 301 nm confirms that the Fmoc group remains intact during the reaction and analysis.

Self-Validating HPLC Protocol

The following step-by-step methodology ensures accurate quantification of N-Fmoc-3-iodo-L-alanine methyl ester incorporation.

Phase 1: Sample Preparation (Quenching & Stabilization)
  • Quench: Immediately transfer 50 µL of the reaction mixture into a vial containing 950 µL of a quenching solution (50:50 Acetonitrile:Water with 0.5% TFA).

    • Causality: The acidic environment neutralizes any residual base, instantly halting β-elimination and stabilizing the iodo-derivative prior to injection.

  • Filter: Pass the quenched sample through a 0.22 µm PTFE syringe filter.

    • Causality: Removes particulate matter and precipitated salts that could foul the HPLC column frit and cause pressure spikes.

Phase 2: Chromatographic Separation
  • Column Equilibration: Equilibrate a C18 analytical column (5 µm, 4.6 x 250 mm) with 50% Mobile Phase A (Water + 0.1% TFA) and 50% Mobile Phase B (Acetonitrile + 0.1% TFA) until the baseline is stable.

  • Injection: Inject 10 µL of the prepared sample.

  • Gradient Elution: Run a linear gradient starting at 50% B and developing to 90% B over 15–20 minutes at a flow rate of 1.0 mL/min .

    • Causality: The gradient starts low enough to retain polar impurities (e.g., unreacted nucleophiles) and ramps up to elute the highly lipophilic Fmoc-3-iodo-Ala-OMe.

Phase 3: Detection & Self-Validation
  • Dual-Wavelength Monitoring: Record absorbance at 254 nm and 301 nm.

  • System Suitability Check: Run a blank (diluent only) prior to the sample to rule out column carryover. The method is validated if the target peak exhibits a tailing factor of ≤ 1.5 and a consistent 254/301 nm absorbance ratio.

HPLC_Workflow Prep Sample Prep (Acid Quench) Inject Injection (C18 Column) Prep->Inject Grad Gradient Elution (MeCN/H2O + TFA) Inject->Grad Detect UV Detection (254 & 301 nm) Grad->Detect Analyze Data Analysis (Peak Ratio) Detect->Analyze

Fig 2: Self-validating HPLC workflow for the analysis of Fmoc-3-iodo-Ala-OMe.

References

  • Title: Design, Synthesis, and Biological Evaluation of Small-Molecule-Based Radioligands with Improved Pharmacokinetic Properties for Imaging of Programmed Death Ligand 1 Source: National Institutes of Health (PMC) URL: [Link]

Sources

Comparative

Comparative study of palladium catalysts for cross-coupling with iodinated peptides

Comparative Guide to Palladium Catalysts for Late-Stage Cross-Coupling of Iodinated Peptides Late-stage functionalization (LSF) of complex peptides has revolutionized the development of peptide therapeutics, macrocyclic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide to Palladium Catalysts for Late-Stage Cross-Coupling of Iodinated Peptides

Late-stage functionalization (LSF) of complex peptides has revolutionized the development of peptide therapeutics, macrocyclic drugs, and targeted imaging agents. Among the available bio-orthogonal handles, the incorporation of iodinated unnatural amino acids (such as 4-iodo-L-phenylalanine) during Solid-Phase Peptide Synthesis (SPPS) provides an exceptionally reactive electrophilic site for palladium-catalyzed cross-coupling.

However, translating traditional organic cross-coupling methodologies to unprotected peptides presents severe challenges. Peptides require highly polar or aqueous solvent mixtures, possess multiple coordinating heteroatoms (amides, amines) that can sequester palladium, and contain nucleophilic residues (e.g., Cysteine, Methionine, Histidine) that act as potent catalyst poisons.

As an application scientist, selecting the correct palladium precatalyst and ligand system is the difference between quantitative conversion and complete reaction failure. This guide objectively evaluates the leading palladium catalytic systems for peptide LSF, providing mechanistic rationale, comparative data, and a self-validating experimental workflow.

Mechanistic Rationale and Workflow

The Suzuki-Miyaura cross-coupling is the most widely adopted method for functionalizing iodinated peptides due to the stability and low toxicity of boronic acids. The C(sp²)–I bond is specifically chosen over bromides or chlorides because of its exceptionally low bond dissociation energy, which facilitates rapid oxidative addition by Pd(0) even at ambient temperatures. This is critical to avoid thermal degradation or epimerization of the peptide backbone.

G A Solid Phase Peptide Synthesis (Incorporate 4-Iodo-Phe) B Cleavage & Global Deprotection A->B C Aqueous Cross-Coupling (Pd Catalyst + R-B(OH)2) B->C D LC-MS Monitoring (Assess Deiodination) C->D E Pd Scavenging & Purification D->E

Workflow for late-stage Suzuki-Miyaura functionalization of iodinated peptides.

Comparative Analysis of Palladium Catalytic Systems

The ideal catalyst for unprotected peptide coupling must exhibit high aqueous solubility, resist coordination by Lewis basic amino acid side chains, and undergo rapid reductive elimination to outcompete protodemetalation (hydrodehalogenation).

System A: Pd(OAc)₂ / TPPTS (The Legacy Aqueous System)

Triphenylphosphine-3,3',3''-trisulfonic acid trisodium salt (TPPTS) is a highly water-soluble ligand. When combined in situ with Pd(OAc)₂, it generates a robust aqueous catalytic system [1].

  • Mechanism of Action: TPPTS provides a highly hydrophilic coordination sphere, keeping the Pd center in the aqueous phase.

  • Limitations: TPPTS is a relatively small, electron-poor phosphine compared to modern biaryl ligands. It struggles with sterically hindered boronic acids and is highly susceptible to poisoning by Methionine (thioether) and Histidine (imidazole) residues.

System B: XPhos Pd G3 / sSPhos Pd G3 (The Modern Standard)

Developed by the Buchwald group, Generation 3 (G3) precatalysts utilizing bulky biaryl phosphine ligands (like XPhos or the water-soluble sSPhos) have become the gold standard for peptide LSF [2].

  • Mechanism of Action: The G3 precatalyst features an aminobiphenyl backbone that undergoes rapid, base-mediated activation at room temperature to yield a highly active, mono-ligated L-Pd(0) species. The immense steric bulk of XPhos/sSPhos physically shields the palladium center, preventing multi-ligation by the peptide backbone and significantly reducing poisoning by sulfur-containing residues.

  • Advantages: Operates efficiently at 25–37°C, preserving peptide stereochemistry.

System C: Pd(dppf)Cl₂ (The On-Resin Workhorse)

For functionalization prior to peptide cleavage (on-resin), water solubility is not required. Pd(dppf)Cl₂ is a bidentate, robust catalyst ideal for organic swelling solvents (DMF, NMP).

  • Mechanism of Action: The large bite angle of the dppf ligand accelerates reductive elimination, driving the reaction forward even when the peptide is sterically restricted within the solid-phase resin matrix.

  • Limitations: Completely ineffective for unprotected peptides in aqueous media due to insolubility.

Quantitative Performance Comparison
Catalyst SystemOptimal EnvironmentLigand Steric BulkTolerance to Met/CysTypical Catalyst LoadingRepresentative Yield (Aqueous)Primary Failure Mode
Pd(OAc)₂ / TPPTS 100% AqueousLowPoor10 - 20 mol%30 - 50%Catalyst Poisoning
sSPhos Pd G3 Aq. Buffer / OrganicsHighExcellent2 - 5 mol%85 - 95%Hydrodehalogenation (if slow)
XPhos Pd G3 Mixed (e.g., 1:1 MeCN:H₂O)Very HighExcellent2 - 5 mol%80 - 95%Precipitation in >80% H₂O
Pd(dppf)Cl₂ 100% Organic (On-Resin)Moderate (Bidentate)N/A (Protected)10 mol%70 - 90%Poor swelling of resin

Mechanistic Pitfalls: Understanding Failure Modes

To achieve a self-validating experimental setup, one must understand why reactions fail. The two most common side reactions in peptide cross-coupling are Catalyst Poisoning and Hydrodehalogenation .

If the transmetalation step (transfer of the functional group from Boron to Palladium) is too slow—often due to poor boronic acid solubility or insufficient base—the Pd(II) intermediate can undergo protodemetalation. On an LC-MS trace, this appears as a major peak corresponding to [M - 126] Da (loss of Iodine, replaced by Hydrogen).

CatalyticCycle Pd0 L-Pd(0) Active Species PdII_OA L-Pd(II)(Peptide)(I) Intermediate Pd0->PdII_OA Oxidative Addition (Fast) Poison Pd-Thioether Dead End (Met/Cys Poisoning) Pd0->Poison Coordination by Met/Cys PdII_TM L-Pd(II)(Peptide)(R) PdII_OA->PdII_TM Transmetalation (Rate Limiting) Dehalo Hydrodehalogenation (Loss of Iodine, M-126) PdII_OA->Dehalo Protodemetalation (If Transmetalation is slow) PdII_TM->Pd0 Reductive Elimination (Product Formation)

Suzuki-Miyaura catalytic cycle highlighting productive steps and peptide-specific failure modes.

Optimized Experimental Protocol: Suzuki-Miyaura Coupling with sSPhos Pd G3

This protocol utilizes sSPhos Pd G3 for the aqueous functionalization of an unprotected 4-I-Phe containing peptide. The methodology is designed to be self-validating: strict adherence to degassing and pH control ensures the causality of success, while specific LC-MS checkpoints allow for immediate troubleshooting.

Materials Required:
  • Unprotected Iodinated Peptide (1.0 equiv, typically 5-10 mM final concentration)

  • Boronic Acid or Pinacol Ester derivative (5.0 equiv)

  • sSPhos Pd G3 Precatalyst (0.05 equiv / 5 mol%)

  • Potassium Phosphate buffer (K₂HPO₄, 100 mM, pH 8.0)

  • Acetonitrile (HPLC grade)

  • 3-Mercaptopropionic acid (for Pd scavenging)

Step-by-Step Methodology:

Step 1: Solvent Preparation and Degassing (Critical Causality)

  • Action: Prepare a 1:1 mixture of 100 mM K₂HPO₄ buffer (pH 8.0) and Acetonitrile. Sparge the mixture with Argon or Nitrogen for at least 30 minutes.

  • Causality: Oxygen rapidly oxidizes the electron-rich sSPhos ligand to its phosphine oxide, preventing the stabilization of Pd(0) and leading to the precipitation of inactive palladium black.

Step 2: Reagent Assembly

  • Action: In an oxygen-free glovebox or under a strict Argon stream, add the iodinated peptide (1.0 eq) and the boronic acid (5.0 eq) to a reaction vial.

  • Causality: A 5-fold excess of boronic acid accelerates the rate-limiting transmetalation step, effectively outcompeting the hydrodehalogenation (M-126) side reaction [3].

Step 3: Catalyst Activation and Reaction

  • Action: Add the degassed solvent mixture to the vial to achieve a 10 mM peptide concentration. Finally, add the sSPhos Pd G3 precatalyst (5 mol%) as a solid or a freshly prepared concentrated stock in degassed DMF. Seal the vial and stir at 37°C for 2 to 4 hours.

  • Causality: The mildly basic K₂HPO₄ buffer serves a dual purpose: it activates the boronic acid by forming a reactive boronate complex, and it facilitates the deprotonation of the G3 precatalyst, releasing the active L-Pd(0) species. 37°C is chosen to maximize reaction kinetics while preventing peptide backbone degradation.

Step 4: Reaction Monitoring (Self-Validation Checkpoint)

  • Action: At 2 hours, withdraw a 2 µL aliquot, dilute in 50% MeCN/H₂O + 0.1% TFA, and analyze via LC-MS.

  • Analysis:

    • If starting material remains: Add an additional 2 mol% catalyst.

    • If [M - 126] is the major peak: The boronic acid is likely insoluble or degrading; switch to a more soluble boronic acid derivative or increase the organic co-solvent ratio.

Step 5: Quenching and Palladium Scavenging

  • Action: Once complete, quench the reaction by adding 10 equivalents (relative to Pd) of 3-mercaptopropionic acid. Stir for 15 minutes, filter through a 0.2 µm syringe filter, and purify via preparative RP-HPLC.

  • Causality: Palladium strongly coordinates to the functionalized peptide, often causing peak tailing during HPLC and toxicity in downstream biological assays. The thiol acts as a superior ligand, stripping Pd from the peptide backbone [4].

References

To ensure authoritative grounding and reproducibility, the mechanistic principles and protocols described above are supported by the following peer-reviewed literature:

  • Title: Aqueous Palladium-Catalyzed Cross-Coupling Source: Chemical Reviews, 2005, 105(8), 3095-3166. URL: [Link]

  • Title: Suzuki–Miyaura Cross-Coupling of Unprotected Peptides Source: Journal of the American Chemical Society, 2021, 143(18), 6888-6894. (Buchwald Group) URL: [Link]

  • Title: Selective chemical protein modification Source: Nature Communications, 2014, 5, 4740. (Davis Group) URL: [Link]

  • Title: Palladium-Mediated Bioconjugation Source: Bioconjugate Chemistry, 2018, 29(4), 1040-1046. (Pentelute Group) URL: [Link]

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Operational Guide: Handling N-Fmoc-3-iodo-L-alanine methyl ester

As a critical chiral building block in peptide synthesis and drug development, N-Fmoc-3-iodo-L-alanine methyl ester (CAS: 156017-42-4) enables the construction of complex biomolecules, cross-linked peptides, and radiolab...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a critical chiral building block in peptide synthesis and drug development, N-Fmoc-3-iodo-L-alanine methyl ester (CAS: 156017-42-4) enables the construction of complex biomolecules, cross-linked peptides, and radiolabeled therapeutics[1]. However, the very structural features that make it synthetically valuable—specifically the highly reactive 3-iodo substituent—also dictate its hazard profile.

This guide provides drug development professionals with a mechanistic understanding of the chemical's risks, alongside self-validating operational and disposal protocols to ensure absolute laboratory safety.

Mechanistic Hazard Analysis

To handle this compound safely, one must understand the causality behind its reactivity. N-Fmoc-3-iodo-L-alanine methyl ester is classified under GHS with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) [2].

The Chemical Causality: Iodine is an exceptional leaving group. Its presence on the β -carbon of the alanine side chain renders the molecule a potent alkylating agent . If exposed to biological tissues, the electrophilic carbon can undergo rapid SN​2 nucleophilic substitution with the amino and thiol groups present in human proteins and DNA. This covalent modification is the root cause of the severe irritation and potential toxicity observed upon contact. Consequently, barrier protection is not merely a regulatory formality; it is a chemical necessity to prevent the alkylation of the handler's tissues.

Personal Protective Equipment (PPE) Matrix

Because the compound is a fine solid powder[2], the primary vectors of exposure are dust aerosolization and incidental contact during transfer. All quantitative safety parameters are summarized below.

PPE CategorySpecification & StandardMechanistic Justification
Hand Protection Nitrile gloves ( 0.11 mm thickness for incidental contact; 0.30 mm for prolonged handling)Nitrile provides a robust chemical barrier against the alkylating reactivity of the iodo group. Latex is insufficient.
Eye Protection Chemical safety goggles (ANSI Z87.1 / EN166 compliant)Prevents ocular exposure to fine solid particulates, directly mitigating H319 risks.
Respiratory & Engineering Fume hood (Face velocity 80–100 fpm)Mandatory to prevent inhalation of respiratory irritant dust (H335)[3].
Body Protection Flame-resistant laboratory coat (if using flammable solvents like DMF/DCM); closed-toe shoesProvides a physical barrier against incidental skin contact and prevents localized skin alkylation (H315).

Operational Workflow & Methodologies

The following step-by-step methodologies are designed as self-validating systems , meaning each phase includes a built-in check to verify safety and efficacy before proceeding.

Protocol A: Safe Weighing and Transfer

Fine powders like N-Fmoc-3-iodo-L-alanine methyl ester are highly prone to static buildup. Static charge can cause the powder to aggressively repel from the spatula, leading to immediate aerosolization and loss of expensive material.

  • Pre-Operation Setup: Verify the fume hood is operational. Place an anti-static mat on the balance or use an anti-static ionizing gun to neutralize the static charge on both the stainless steel spatula and the weigh boat.

  • Dispensing: Slowly open the sealed container inside the fume hood. Use the neutralized spatula to transfer the solid.

  • Weighing: Weigh the required mass directly into a tared reaction vial. Cap the vial immediately after the transfer is complete.

  • Self-Validation Check: Observe the analytical balance. The reading must stabilize without drifting. A drifting mass indicates active aerosolization (drafts) or rapid moisture absorption, requiring immediate draft shield adjustment.

  • Decontamination: Wipe down the balance pan and surrounding hood surface with a damp paper towel (using a water/ethanol mixture) to capture any trace microscopic dust.

Protocol B: Solution Preparation
  • Solvent Addition: With the vial securely inside the hood, inject the primary reaction solvent (typically anhydrous DMF or DCM) through a septum, or open the vial carefully to add the solvent.

  • Dissolution: Swirl gently or sonicate until the solid is completely dissolved.

  • Self-Validation Check: Visually inspect the solution against a light source. A completely transparent solution with no suspended particulates confirms the hazard is now fully contained within the liquid phase, eliminating the risk of inhalation (H335).

Quenching and Disposal Plan

Unreacted N-Fmoc-3-iodo-L-alanine methyl ester cannot be disposed of directly due to its persistent alkylating potential. It must be chemically neutralized (quenched) prior to entering the waste stream.

Protocol C: Chemical Quenching

The Causality: We use Sodium Thiosulfate ( Na2​S2​O3​ ) because it provides a soft, highly reactive nucleophile (the thiosulfate ion). It rapidly undergoes an SN​2 reaction with the primary alkyl iodide, displacing the iodine and neutralizing the molecule's alkylating hazard.

  • Quench Addition: To the residual or unreacted reaction mixture, add an excess of 10% aqueous sodium thiosulfate solution.

  • Agitation: Stir the biphasic mixture vigorously for 30–60 minutes at room temperature.

  • Self-Validation Check: Perform a quick Thin-Layer Chromatography (TLC) check of the organic layer. The complete disappearance of the characteristic reactant spot validates that the alkylating agent has been 100% neutralized.

  • Waste Segregation: Separate the layers. Dispose of the organic layer in the Halogenated Liquid Waste container (if DCM was used) or Non-Halogenated Liquid Waste (if DMF/DMSO was used). The aqueous layer goes to aqueous waste.

  • Solid Waste: Dispose of all contaminated weigh boats, spatulas, and gloves in a designated, sealed solid hazardous waste bin[3].

Workflow Visualization

G Start Pre-Operational Setup (Fume Hood & PPE) Weighing Weighing & Transfer (Minimize Dust) Start->Weighing Reaction Solution Prep / Reaction (DMF/DCM Solvent) Weighing->Reaction Spill Spill / Exposure Event Weighing->Spill If dust/spill occurs Quench Chemical Quenching (Sodium Thiosulfate) Reaction->Quench Post-reaction Spill->Quench Decontamination Disposal Hazardous Waste Disposal (Solid & Liquid Streams) Quench->Disposal

Operational workflow for the safe handling, reaction, and disposal of N-Fmoc-3-iodo-L-alanine methyl ester.

References

  • Title: L-Alanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-iodo-, methyl ester Source: LookChem URL: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.